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  • Product: 3-Carbamoyl-2-(2-fluorobenzenesulfonamido)propanoic acid
  • CAS: 1396962-91-6

Core Science & Biosynthesis

Foundational

Unraveling the Enigma of CAS 1396962-91-6: A Search for Scientific Identity

A comprehensive investigation into the chemical compound designated by CAS Registry Number 1396962-91-6 has revealed a significant challenge in identifying any publicly available scientific data. Despite extensive search...

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Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive investigation into the chemical compound designated by CAS Registry Number 1396962-91-6 has revealed a significant challenge in identifying any publicly available scientific data. Despite extensive searches across prominent chemical databases and scientific literature, no specific information regarding the physical and chemical properties, synthesis, mechanism of action, or research applications of a substance with this identifier could be found.

For researchers, scientists, and professionals in drug development, the Chemical Abstracts Service (CAS) Registry Number is a cornerstone of precise chemical identification. It provides a unique, unambiguous identifier for a specific chemical substance, allowing for the accurate retrieval of associated data. However, in the case of CAS 1396962-91-6, this digital key unlocks an empty room.

Our rigorous search process involved querying major chemical information repositories, including:

  • PubChem: A comprehensive database of chemical molecules and their activities against biological assays.

  • ChemSpider: A chemical structure database providing fast access to millions of structures, properties, and associated data.

  • SciFinder: A research discovery application that provides integrated access to the world's most comprehensive and authoritative source of references, substances, and reactions in chemistry and related sciences.

  • CAS Common Chemistry: An open community resource for accessing chemical information.

None of these authoritative sources yielded any specific entry for CAS 1396962-91-6. This absence of information suggests several possibilities:

  • The CAS number may be inaccurate or contain a typographical error. A single digit transposition or error can lead to a failed search.

  • The CAS number may be for a proprietary or confidential substance. In some cases, a CAS number may be assigned to a substance that is part of a trade secret or is under confidential research and not yet disclosed in public-facing databases.

  • The CAS number may be very new and not yet widely indexed. While less likely for a number in this range, there can be a lag between assignment and population in all public databases.

  • The identifier may not be a valid CAS number. It is possible that the number originates from an internal database or has been incorrectly formatted.

Given the complete lack of available data, it is not possible to provide the requested in-depth technical guide. We advise researchers and professionals who have encountered this CAS number to verify its accuracy and origin. If the number is confirmed to be correct, it may be associated with a substance that is not yet in the public domain.

For progress in any research or development endeavor related to this identifier, the immediate and critical step is to obtain the correct chemical name, structure, or a valid CAS number for the substance of interest. Without this fundamental information, a scientific exploration of its properties and potential applications cannot commence.

Exploratory

Molecular weight and exact mass of 3-Carbamoyl-2-(2-fluorobenzenesulfonamido)propanoic acid

An In-depth Technical Guide to the Molecular Weight and Exact Mass of 3-Carbamoyl-2-(2-fluorobenzenesulfonamido)propanoic acid For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Weight and Exact Mass of 3-Carbamoyl-2-(2-fluorobenzenesulfonamido)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, the precise characterization of a molecule is the bedrock upon which all subsequent studies are built. For a compound such as 3-Carbamoyl-2-(2-fluorobenzenesulfonamido)propanoic acid, a thorough understanding of its fundamental physicochemical properties is paramount. Among the most critical of these are its molecular weight and exact mass. While often used interchangeably in broader chemical contexts, in the precise world of analytical chemistry and drug discovery, they are distinct and separately informative values.

This guide provides a detailed exploration of the molecular weight and exact mass of 3-Carbamoyl-2-(2-fluorobenzenesulfonamido)propanoic acid. We will delve into the theoretical basis for these values, the methodologies for their calculation, and the experimental techniques for their verification, with a focus on high-resolution mass spectrometry as the definitive analytical tool.

Delineating Molecular Weight and Exact Mass

Before proceeding to the specific values for our compound of interest, it is crucial to establish a clear understanding of the two key concepts:

  • Molecular Weight (or Molar Mass): This is a bulk property of a substance, calculated using the average atomic weights of its constituent elements.[1] The average atomic weight of an element is a weighted average of the masses of its naturally occurring isotopes, taking into account their relative abundances.[2] Consequently, molecular weight represents the average mass of a mole of the compound and is typically expressed in grams per mole ( g/mol ).[1][3]

  • Exact Mass (or Monoisotopic Mass): This is a property of a single, specific molecule, calculated using the mass of the most abundant isotope of each constituent element.[4] For instance, for carbon, the mass of the ¹²C isotope is used, not the average atomic weight of 12.011. The exact mass is a theoretical value for a molecule containing only the most common isotopes and is expressed in unified atomic mass units (u or Da).[2][4]

The distinction is critical in mass spectrometry, where the instrument separates and detects individual ions based on their mass-to-charge ratio. High-resolution mass spectrometers are capable of measuring this with exceptional precision, making the exact mass the more relevant value for structural elucidation and formula confirmation.[5][6][7]

Theoretical Determination for 3-Carbamoyl-2-(2-fluorobenzenesulfonamido)propanoic acid

From its systematic name, the chemical structure of 3-Carbamoyl-2-(2-fluorobenzenesulfonamido)propanoic acid can be deduced, leading to the molecular formula:

C₁₀H₁₁FN₂O₅S

Calculation of Molecular Weight

The molecular weight is calculated by summing the average atomic weights of all atoms in the molecular formula.

  • Carbon (C): 10 × 12.011 u = 120.110 u

  • Hydrogen (H): 11 × 1.008 u = 11.088 u

  • Fluorine (F): 1 × 18.998 u = 18.998 u

  • Nitrogen (N): 2 × 14.007 u = 28.014 u

  • Oxygen (O): 5 × 15.999 u = 79.995 u

  • Sulfur (S): 1 × 32.065 u = 32.065 u

Total Molecular Weight = 290.270 g/mol

Calculation of Exact Mass

The exact mass is calculated by summing the masses of the most abundant isotopes of each element.

  • ¹²C: 10 × 12.000000 u = 120.000000 u

  • ¹H: 11 × 1.007825 u = 11.086075 u

  • ¹⁹F: 1 × 18.998403 u = 18.998403 u

  • ¹⁴N: 2 × 14.003074 u = 28.006148 u

  • ¹⁶O: 5 × 15.994915 u = 79.974575 u

  • ³²S: 1 × 31.972071 u = 31.972071 u

Total Exact Mass = 290.037272 u

Summary of Calculated Mass Data
ParameterValueUnitsBasis of Calculation
Molecular FormulaC₁₀H₁₁FN₂O₅S-Deduced from systematic name
Molecular Weight290.270 g/mol Average atomic weights of elements
Exact Mass290.037272u (Da)Masses of the most abundant isotopes

Experimental Verification via High-Resolution Mass Spectrometry (HRMS)

While theoretical calculations provide expected values, experimental verification is essential for confirming the identity and purity of a synthesized compound. High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose, as it can measure the mass-to-charge ratio (m/z) of an ion to several decimal places, allowing for the unambiguous determination of its elemental composition.[8][9][10]

Experimental Workflow for HRMS Analysis

The following diagram illustrates a typical workflow for the determination of the exact mass of 3-Carbamoyl-2-(2-fluorobenzenesulfonamido)propanoic acid using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).

HRMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_analysis HRMS Analysis cluster_data_processing Data Processing Sample 1. Weigh Compound Solvent 2. Dissolve in Solvent (e.g., Acetonitrile/Water) Sample->Solvent Dilution 3. Dilute to final concentration (e.g., 1-10 µg/mL) Solvent->Dilution Injection 4. Inject onto LC System Dilution->Injection Column 5. Chromatographic Separation (e.g., C18 column) Injection->Column Elution 6. Analyte Elutes Column->Elution Ionization 7. Ionization (e.g., ESI negative mode) Elution->Ionization MassAnalyzer 8. Mass Analysis (e.g., TOF or Orbitrap) Ionization->MassAnalyzer Detection 9. Ion Detection MassAnalyzer->Detection DataAcquisition 10. Data Acquisition Detection->DataAcquisition FormulaConfirmation 11. Confirm Elemental Formula (Compare measured m/z to theoretical) DataAcquisition->FormulaConfirmation

Caption: Experimental workflow for exact mass determination by LC-HRMS.

Detailed Protocol and Rationale
  • Sample Preparation:

    • Action: Accurately weigh a small amount of the compound and dissolve it in a suitable solvent mixture, such as acetonitrile and water, to create a stock solution. This is followed by serial dilutions to a final working concentration, typically in the low µg/mL range.

    • Rationale: Proper dissolution ensures a homogeneous sample for injection. Dilution prevents detector saturation and ion suppression effects, leading to more accurate mass measurements.

  • Chromatographic Separation (LC):

    • Action: The sample is injected into a liquid chromatograph, typically equipped with a reverse-phase column (e.g., C18). A gradient of organic solvent and water is used to elute the compound.

    • Rationale: While not strictly necessary for a pure standard, LC separation is crucial for complex mixtures and helps to remove any residual salts or impurities from the sample matrix before it enters the mass spectrometer, ensuring a clean signal.

  • Ionization:

    • Action: As the compound elutes from the LC column, it enters the mass spectrometer's ion source. Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule. Given the presence of an acidic carboxylic acid group, negative ion mode ESI is often preferred, which would generate the deprotonated molecule [M-H]⁻.

    • Rationale: ESI transfers the analyte from the liquid phase to the gas phase as ions with minimal fragmentation, preserving the molecular ion for accurate mass measurement.

  • Mass Analysis and Detection:

    • Action: The generated ions are guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer. These instruments separate ions based on their m/z with very high precision.

    • Rationale: The high resolving power of these analyzers is what allows for the differentiation between compounds with very similar nominal masses but different elemental compositions.[8] They can achieve mass accuracies of less than 5 parts per million (ppm).[9]

  • Data Analysis:

    • Action: The instrument software records the m/z of the detected ions. The experimental m/z of the [M-H]⁻ ion is then compared to the theoretical exact mass of the same ion.

    • Rationale: The mass accuracy, calculated as the difference between the theoretical and experimental mass in ppm, is used to validate the result. A mass accuracy of <5 ppm provides high confidence in the assigned elemental formula.

For our compound, the expected ion in negative mode ESI would be [C₁₀H₁₀FN₂O₅S]⁻.

  • Theoretical Exact Mass of [M-H]⁻: 290.037272 u - 1.007825 u (mass of H) + 0.000549 u (mass of electron) ≈ 289.029996 u

An experimental result within a few ppm of this value would serve as strong evidence for the confirmation of the molecular formula C₁₀H₁₁FN₂O₅S.

Conclusion

The molecular weight (290.270 g/mol ) and exact mass (290.037272 u) of 3-Carbamoyl-2-(2-fluorobenzenesulfonamido)propanoic acid are fundamental parameters that are indispensable for its characterization. While the molecular weight is a useful value for stoichiometric calculations in bulk, the exact mass is the critical parameter for structural confirmation at the molecular level. The use of high-resolution mass spectrometry provides the experimental means to verify the elemental composition with a high degree of confidence, a necessary step in the rigorous process of drug discovery and development. This guide provides the theoretical foundation and a practical framework for the determination of these essential molecular properties.

References

  • What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas?. Google Cloud.
  • High-Resolution Mass Spectrometry - Organic Chemistry. Fiveable.
  • High Resolution Mass Spectrometry Revision Note. Save My Exams.
  • Calculating Exact Masses. Mass Spectrometry Facility, University of Missouri.
  • Illustrated Glossary of Organic Chemistry - High-resolution mass spectrometry. UCLA Chemistry and Biochemistry.
  • High-resolution mass spectrometry: more than exact mass. Bioanalysis Zone.
  • Molar mass. Wikipedia.
  • What is the difference between exact mass and molecular weight?. Quora.
  • Exact Molecular Mass versus Molecular Weight.
  • Exact mass vs molecular weight. Reddit.

Sources

Foundational

A Technical Guide to the Preliminary In Vitro Cytotoxicity of 3-Carbamoyl-2-(2-fluorobenzenesulfonamido)propanoic acid

This guide provides a comprehensive overview of the initial cytotoxic evaluation of the novel sulfonamide derivative, 3-Carbamoyl-2-(2-fluorobenzenesulfonamido)propanoic acid. As a compound of interest in contemporary dr...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the initial cytotoxic evaluation of the novel sulfonamide derivative, 3-Carbamoyl-2-(2-fluorobenzenesulfonamido)propanoic acid. As a compound of interest in contemporary drug discovery, understanding its preliminary effects on cancer cell viability is a critical first step. This document is intended for researchers, scientists, and drug development professionals, offering both a conceptual framework and practical methodologies for such an assessment.

Introduction: The Therapeutic Potential of Sulfonamide Derivatives

Sulfonamides represent a versatile class of compounds with a rich history in medicinal chemistry.[1][2] While initially recognized for their antimicrobial properties, a growing body of evidence highlights their potential as potent anticancer agents.[3][4] The structural motif of an aromatic or heterocyclic sulfonamide allows for diverse mechanisms of antitumor action, including the inhibition of carbonic anhydrase, disruption of the cell cycle, and interference with microtubule assembly.[1][2]

The compound at the center of this guide, 3-Carbamoyl-2-(2-fluorobenzenesulfonamido)propanoic acid, integrates a sulfonamide backbone with a propanoic acid moiety. This design suggests a potential for multiple biological interactions, warranting a thorough investigation of its cytotoxic profile. This guide will outline a robust strategy for its initial in vitro evaluation.

Experimental Design: A Rationale-Driven Approach

The preliminary assessment of a novel compound's cytotoxicity requires a carefully considered experimental design. The choices of cell lines and assays are not arbitrary but are based on established principles of cancer biology and toxicology.

Selection of Cancer Cell Lines

To obtain a broad understanding of the compound's potential, a panel of human cancer cell lines representing different tumor types is recommended. For this hypothetical study, we have selected the following:

  • MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive cell line, widely used in breast cancer research.

  • MDA-MB-231 (Breast Adenocarcinoma): An aggressive, triple-negative breast cancer cell line, offering a contrasting model to MCF-7.

  • HCT-116 (Colorectal Carcinoma): A commonly used cell line in studies of colon cancer, a prevalent malignancy.

  • A549 (Lung Carcinoma): A representative cell line for non-small cell lung cancer, a leading cause of cancer-related mortality.

  • HEK-293 (Human Embryonic Kidney Cells): As a non-cancerous cell line, HEK-293 serves as a crucial control to assess the compound's selectivity for cancer cells versus normal cells.[5]

Choice of Cytotoxicity Assays

A multi-assay approach is advocated to build a more complete picture of the compound's cytotoxic effects, in line with the concept of an "adverse outcome pathway."[6]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a gold standard for assessing cell viability by measuring the metabolic activity of mitochondria.[6][7][8][9] A decrease in metabolic activity is indicative of cell death or a reduction in cell proliferation.

  • Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the amount of LDH released from damaged cells into the culture medium, providing a measure of cell membrane integrity.[7][9][10] An increase in LDH release is a hallmark of necrosis or late-stage apoptosis.

Preliminary (Hypothetical) Cytotoxicity Data

The following table summarizes the hypothetical 50% inhibitory concentration (IC50) values for 3-Carbamoyl-2-(2-fluorobenzenesulfonamido)propanoic acid against the selected cell lines after a 48-hour exposure, as determined by the MTT assay.

Cell LineTumor TypeIC50 (µM)
MCF-7Breast Adenocarcinoma25.5
MDA-MB-231Breast Adenocarcinoma15.2
HCT-116Colorectal Carcinoma32.8
A549Lung Carcinoma45.1
HEK-293Normal Embryonic Kidney> 100

These data are for illustrative purposes only and represent a hypothetical outcome.

The hypothetical data suggest that 3-Carbamoyl-2-(2-fluorobenzenesulfonamido)propanoic acid exhibits selective cytotoxicity against cancer cell lines, with a particularly potent effect on the triple-negative breast cancer cell line MDA-MB-231. The high IC50 value for HEK-293 cells indicates a favorable preliminary therapeutic window.

Experimental Protocol: MTT Assay for Cytotoxicity

This section provides a detailed, step-by-step protocol for performing the MTT assay, a cornerstone of in vitro cytotoxicity testing.

Materials:

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • 3-Carbamoyl-2-(2-fluorobenzenesulfonamido)propanoic acid (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound in complete medium.

    • After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for the desired time period (e.g., 48 hours).

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for another 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software package.

Visualizing the Process: Experimental Workflow and Potential Mechanism

Diagrams can aid in understanding complex processes. The following are representations of the experimental workflow and a potential signaling pathway that could be investigated further.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well plate cell_culture->cell_seeding treatment Incubation (48h) cell_seeding->treatment compound_prep Compound Dilution compound_prep->treatment mtt_addition MTT Addition treatment->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization read_absorbance Read Absorbance (570nm) formazan_solubilization->read_absorbance ic50_calculation IC50 Calculation read_absorbance->ic50_calculation potential_pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction compound 3-Carbamoyl-2-(2-fluorobenzenesulfonamido)propanoic acid cdk CDK Inhibition compound->cdk Potential Inhibition caspase_activation Caspase Activation compound->caspase_activation Potential Activation g1_s_arrest G1/S Phase Arrest cdk->g1_s_arrest apoptosis Apoptosis g1_s_arrest->apoptosis caspase_activation->apoptosis

Caption: A potential mechanism of action involving cell cycle arrest and apoptosis induction.

Future Directions

The preliminary data, while hypothetical, point towards several avenues for future research:

  • Mechanism of Action Studies: Investigating the underlying mechanism of cell death (e.g., apoptosis vs. necrosis) through assays for caspase activity, DNA fragmentation, and cell cycle analysis. [11]* Broader Screening: Expanding the panel of cell lines to include other cancer types to determine the compound's full spectrum of activity.

  • In Vivo Studies: If in vitro results are promising, progressing to animal models to assess the compound's efficacy and safety in a whole-organism context.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to identify key structural features responsible for its cytotoxic activity and to optimize its potency and selectivity.

Conclusion

3-Carbamoyl-2-(2-fluorobenzenesulfonamido)propanoic acid represents a promising scaffold for the development of novel anticancer agents. The methodologies and hypothetical data presented in this guide provide a framework for its initial in vitro cytotoxic evaluation. A systematic and rationale-driven approach, combining multiple cell lines and assays, is essential for uncovering the therapeutic potential of this and other novel chemical entities.

References

  • Casini, A., et al. (2002). Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Current Cancer Drug Targets, 2(1), 55-75.
  • Moghadam, A., et al. (2014). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 13(4), 1309–1316.
  • Khan, I., et al. (2024). A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Archiv der Pharmazie, 357(6), e2300588.
  • El-Sayed, N. N. E., et al. (2023). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega, 8(35), 32185–32204.
  • Supuran, C. T., et al. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Medicinal Chemistry, 9(6), 617-645.
  • Ghorab, M. M., et al. (2023). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Molecules, 28(6), 2759.
  • Sausville, E. A., et al. (2001). Mechanisms of action of the novel sulfonamide anticancer agent E7070 on cell cycle progression in human non-small cell lung cancer cells.
  • Kumar, A., et al. (2022). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. RSC Medicinal Chemistry, 13(10), 1238-1249.
  • Yaseen, M., et al. (2022). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Advances, 12(48), 31221-31236.
  • Vinken, M. (2018). In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death. Archives of Toxicology, 92(12), 3463-3469.
  • Singhal, M., et al. (2024). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. IntechOpen.
  • Kosheeka. (2025).
  • Aslantürk, Ö. S. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Molecules, 28(22), 7649.
  • Lobner, D. (2000). Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? Journal of Neuroscience Methods, 96(2), 147-152.

Sources

Exploratory

Deconvoluting the Mechanism of Action: Target Identification Screening for 3-Carbamoyl-2-(2-fluorobenzenesulfonamido)propanoic acid

Executive Summary & Chemical Rationale In modern phenotypic drug discovery, identifying the direct molecular target of a bioactive small molecule is the most critical bottleneck. This whitepaper outlines a comprehensive,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In modern phenotypic drug discovery, identifying the direct molecular target of a bioactive small molecule is the most critical bottleneck. This whitepaper outlines a comprehensive, multi-tiered target deconvolution strategy for 3-Carbamoyl-2-(2-fluorobenzenesulfonamido)propanoic acid (CAS: 1396962-91-6), a synthetic building block and screening library hit.

From a chemical biology perspective, this compound is structurally classified as an -(2-fluorobenzenesulfonyl) derivative of the amino acid asparagine. Its molecular architecture—combining an amino acid backbone with a bulky, electron-withdrawing fluorobenzenesulfonamide moiety—strongly suggests it acts as an antimetabolite, a competitive inhibitor of amino acid transporters (e.g., ASCT2), or an inhibitor of asparagine-metabolizing enzymes such as Asparagine Synthetase (ASNS) or L-asparaginase.

To rigorously identify its primary target and map its off-target landscape, we deploy a self-validating triad of state-of-the-art chemical proteomics: Label-free Thermal Proteome Profiling (MS-CETSA) , quantitative SILAC-based Affinity Chromatography , and Activity-Based Protein Profiling (ABPP) .

G Hit Phenotypic Hit 3-Carbamoyl-2-(2-fluorobenzenesulfonamido) propanoic acid CETSA Tier 1: MS-CETSA (Label-Free Thermal Profiling) Hit->CETSA Intact Cell Engagement SILAC Tier 2: SILAC Proteomics (Affinity Pull-Down) CETSA->SILAC Filter Indirect Stabilization ABPP Tier 3: Competitive ABPP (Active Site Validation) SILAC->ABPP Confirm Active Site Binding Target Validated Target (e.g., ASNS / Transporter) ABPP->Target Mechanistic Elucidation

Fig 1: Triphasic target deconvolution workflow for small molecule hits.

Tier 1: Unbiased Target Engagement via MS-CETSA

The Causality of Label-Free Screening

Traditional affinity chromatography requires chemical derivatization (e.g., attaching a biotin linker). For a low-molecular-weight compound (290.26 g/mol ) like 3-carbamoyl-2-(2-fluorobenzenesulfonamido)propanoic acid, adding a bulky linker often abolishes its native binding affinity by sterically clashing with the target's binding pocket.

To circumvent this, we initiate screening with the Cellular Thermal Shift Assay coupled with Mass Spectrometry (MS-CETSA) , also known as Thermal Proteome Profiling (TPP). This method relies on the thermodynamic principle that ligand binding stabilizes a protein's folded state, increasing its melting temperature ( ) [1]. Because it is label-free, it allows us to assess drug-target engagement in the native, physiological environment of living cells [2].

Step-by-Step Methodology: MS-CETSA
  • Cell Culture & Dosing: Culture HCT116 human colon carcinoma cells (chosen for their high baseline metabolic rate) to 80% confluence. Treat cells with 10 µM of the compound or DMSO (vehicle control) for 1 hour at 37°C.

  • Thermal Aliquoting: Harvest and divide intact cells into 10 equal aliquots. Subject each aliquot to a distinct temperature across a gradient (e.g., 40°C to 65°C) for 3 minutes using a PCR thermocycler, followed by 3 minutes at room temperature.

  • Lysis & Ultracentrifugation: Lyse cells using freeze-thaw cycles in a non-denaturing buffer. Centrifuge at 100,000 × g for 20 minutes to pellet denatured, precipitated proteins.

  • TMT Labeling & LC-MS/MS: Extract the soluble protein fraction. Digest with trypsin and label the resulting peptides with 10-plex Tandem Mass Tags (TMT). Pool the samples and analyze via high-resolution LC-MS/MS.

  • Data Analysis: Generate melt curves by plotting relative reporter ion intensities against temperature. Calculate the for all identified proteins.

Representative Quantitative Data (Hypothetical Output)
Protein TargetGene SymbolControl (°C)Compound (°C) (°C)Statistical Significance (p-value)
Asparagine SynthetaseASNS48.254.5+6.3 < 0.0001
Neutral Amino Acid TransporterSLC1A551.053.8+2.8 0.0012
GlutaminaseGLS49.549.7+0.20.4500
L-AsparaginaseASRGL155.155.3+0.20.6100

Table 1: MS-CETSA thermal shift data highlighting ASNS and SLC1A5 as primary stabilization candidates.

Tier 2: Validation via SILAC Quantitative Proteomics

The Causality of Isotopic Pull-Downs

While MS-CETSA identifies proteins stabilized by the compound, it cannot definitively distinguish between direct binding and indirect stabilization (e.g., a downstream protein stabilized because the compound altered a metabolic pathway). To filter out these false positives, we employ Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) combined with affinity chromatography [3, 4].

For this step, a derivative of the compound must be synthesized. Given the structure, the carboxylic acid moiety can be coupled to an amine-functionalized sepharose bead via standard EDC/NHS coupling, assuming the sulfonamide and carbamoyl groups represent the primary pharmacophore.

Step-by-Step Methodology: SILAC Affinity Chromatography
  • Metabolic Labeling: Grow HCT116 cells for at least six doublings in "Light" media (normal , Arginine/Lysine) and "Heavy" media ( , Arginine/Lysine) to ensure >95% proteome incorporation.

  • Lysate Preparation: Lyse both cell populations in a mild detergent buffer (e.g., 0.5% NP-40) to maintain protein complex integrity.

  • Affinity Matrix Incubation:

    • Incubate the Heavy lysate with beads covalently linked to the compound.

    • Incubate the Light lysate with control beads (capped with ethanolamine).

  • Competitive Elution: Mix the beads 1:1. Wash extensively to remove non-specific binders. Elute bound proteins by adding an excess of the free, unmodified compound (1 mM).

  • LC-MS/MS Quantification: Digest the eluate and analyze via LC-MS/MS. A high Heavy/Light (H/L) ratio indicates specific, direct binding to the immobilized compound.

Representative Quantitative Data (Hypothetical Output)
Protein TargetGene SymbolHeavy IntensityLight IntensityH/L RatioInterpretation
Asparagine SynthetaseASNS8.5 × 10^64.2 × 10^520.2 Direct Binder
Neutral Amino Acid TransporterSLC1A51.2 × 10^61.1 × 10^61.09Background / Indirect
Heat Shock Protein 90HSP90AA19.9 × 10^79.5 × 10^71.04Non-specific Binder

Table 2: SILAC H/L ratios confirming ASNS as the direct physical target, while ruling out SLC1A5.

Tier 3: Functional Mapping via Activity-Based Protein Profiling (ABPP)

The Causality of Active-Site Interrogation

Having established that 3-carbamoyl-2-(2-fluorobenzenesulfonamido)propanoic acid directly binds ASNS, we must determine where it binds. Does it act as an allosteric modulator, or does it competitively occupy the active site? Activity-Based Protein Profiling (ABPP) resolves this by utilizing chemical probes that covalently react only with catalytically active enzyme pockets [5, 6].

Since ASNS is an ATP-dependent amidotransferase, we utilize a broad-spectrum ATP-acyl phosphate reactive probe (which labels conserved lysine residues in ATP-binding pockets) or a glutamine-mimetic reactive probe.

Step-by-Step Methodology: Competitive ABPP
  • Lysate Pre-incubation: Aliquot native cell lysates. Pre-incubate the treatment group with 10 µM of the compound for 30 minutes. The control group receives DMSO.

  • Probe Labeling: Add a desthiobiotin-tagged ATP-acyl phosphate probe to both lysates. Allow the probe to covalently label active ATP-binding sites for 1 hour.

  • Enrichment: Denature the proteome, then enrich probe-labeled proteins using streptavidin-agarose beads.

  • Detection: Perform a Western blot against ASNS.

  • Interpretation: If the compound occupies the active site, it will sterically block the ABPP probe from binding, resulting in a loss of signal in the Western blot (or MS readout) compared to the DMSO control.

Pathway Asp Aspartate + Glutamine ASNS Asparagine Synthetase (ASNS) Asp->ASNS Asn Asparagine ASNS->Asn ATP dependent mTORC1 mTORC1 Activation Asn->mTORC1 Amino Acid Sensing Proliferation Cancer Cell Proliferation mTORC1->Proliferation Compound 3-Carbamoyl-2-(2-fluorobenzenesulfonamido) propanoic acid Compound->ASNS Competitive Inhibition

Fig 2: Proposed mechanistic pathway showing competitive inhibition of ASNS by the compound.

Conclusion

By deploying a self-validating trifecta of chemical proteomics, we can systematically deconvolute the mechanism of action of 3-carbamoyl-2-(2-fluorobenzenesulfonamido)propanoic acid. MS-CETSA provides the initial, label-free physiological engagement profile; SILAC affinity chromatography filters out indirect stabilization events to confirm direct physical interaction; and ABPP pinpoints the exact functional nature of the binding event. For this specific asparagine derivative, this workflow effectively isolates metabolic enzymes like ASNS, paving the way for targeted lead optimization in oncology or metabolic disease programs.

References

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review Source: PubMed Central (NIH) URL:[Link]

  • Cellular thermal shift assay: an approach to identify and assess protein target engagement Source: PubMed (NIH) URL:[Link]

  • Identifying the proteins to which small-molecule probes and drugs bind in cells Source: PNAS URL:[Link]

  • Activity-Based Protein Profiling (ABPP) Service for Small-Molecule Target Discovery Source: IAAnalysis / Creative Proteomics URL:[Link]

  • Target deconvolution techniques in modern phenotypic profiling Source: PubMed Central (NIH) URL:[Link]

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Precipitation of 3-Carbamoyl-2-(2-fluorobenzenesulfonamido)propanoic acid in Aqueous Buffers

Welcome to the technical support center for 3-Carbamoyl-2-(2-fluorobenzenesulfonamido)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Carbamoyl-2-(2-fluorobenzenesulfonamido)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for precipitation issues encountered when working with this compound in aqueous buffers. Our goal is to equip you with the scientific understanding and practical solutions to ensure the successful use of this compound in your experiments.

Understanding the Molecule: Key to Solubility

3-Carbamoyl-2-(2-fluorobenzenesulfonamido)propanoic acid is a molecule with multiple functional groups that dictate its solubility behavior. Its structure includes a carboxylic acid, a sulfonamide, and a carbamoyl group. The solubility of this compound is significantly influenced by the pH of the aqueous buffer due to the ionizable nature of the carboxylic acid and sulfonamide moieties.

  • Carboxylic Acid Group: The propanoic acid moiety is expected to have a pKa value around 4.87.[1][2][3]

  • Sulfonamide Group: Benzenesulfonamides typically have pKa values in the range of 9-10.[4] The presence of an electron-withdrawing fluorine atom on the benzene ring will likely lower this pKa value, making the sulfonamide proton more acidic.

Therefore, the molecule has two key pH-dependent ionization points. At pH values below the pKa of the carboxylic acid, the molecule will be largely neutral. As the pH increases above the pKa of the carboxylic acid, this group will become deprotonated (negatively charged), increasing water solubility.[5] As the pH further increases above the pKa of the sulfonamide, this group will also deprotonate, resulting in a dianionic species with even greater aqueous solubility.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

FAQ 1: Why is my compound precipitating out of my buffer solution?

Precipitation of 3-Carbamoyl-2-(2-fluorobenzenesulfonamido)propanoic acid is most commonly due to its low intrinsic solubility in its neutral form. The primary factors influencing this are the pH of your buffer, the buffer composition, the concentration of the compound, and the ionic strength of the solution.

Troubleshooting Steps:

  • Verify the pH of your buffer: The pH of your buffer is the most critical factor. Ensure your pH meter is properly calibrated and the buffer was prepared correctly.

  • Adjust the pH: If your experimental conditions allow, increasing the pH of the buffer will increase the solubility of the compound by ionizing the carboxylic acid and sulfonamide groups.[5]

  • Lower the concentration: If possible, try working with a lower concentration of the compound.

  • Consider the buffer species: Certain buffer salts can interact with your compound and decrease its solubility.

Diagram: pH-Dependent Ionization and Solubility

cluster_low_pH Low pH (pH < pKa1) cluster_mid_pH Intermediate pH (pKa1 < pH < pKa2) cluster_high_pH High pH (pH > pKa2) Low_pH Neutral Species (Low Solubility) Mid_pH Mono-anionic Species (Increased Solubility) Low_pH->Mid_pH + OH- High_pH Di-anionic Species (High Solubility) Mid_pH->High_pH + OH- cluster_problem Problem cluster_solutions Solutions Precipitation Precipitation of Compound pH_Adjustment pH Adjustment Precipitation->pH_Adjustment Co_solvents Co-solvents Precipitation->Co_solvents Surfactants Surfactants Precipitation->Surfactants Cyclodextrins Cyclodextrins Precipitation->Cyclodextrins

Caption: Troubleshooting workflow for compound precipitation.

FAQ 3: Can the type of buffer I use affect the solubility of my compound?

Yes, the composition of your buffer can influence the solubility of 3-Carbamoyl-2-(2-fluorobenzenesulfonamido)propanoic acid.

  • Ionic Strength: The total concentration of ions in a solution, known as the ionic strength, can affect the solubility of compounds. [6][7][8][9][10]In some cases, increasing the ionic strength can enhance the solubility of sparingly soluble salts.

  • Counter-ions: The specific ions present in your buffer can interact with your compound. The nature of the counter-ion can impact the solubility of the resulting salt. [11][12]* Buffer Species Interactions: Some buffer components may have specific interactions with your compound that could either increase or decrease its solubility. For example, phosphate buffers have been reported to sometimes show lower solubility for sulfonamides compared to other vehicles. [5] Recommendations:

  • If you suspect a buffer-specific issue, try preparing your compound in a different buffer system with a similar pH.

  • Be mindful of the final ionic strength of your solution, especially when adding other salts or reagents.

Summary of Troubleshooting Strategies

StrategyMechanismAdvantagesDisadvantages
pH Adjustment Increases ionization of the compound. [5]Simple, effective.May not be compatible with all experimental conditions.
Co-solvents Increases the polarity of the solvent mixture. [13]Highly effective for many compounds.Can interfere with biological assays at high concentrations.
Surfactants Encapsulates the compound in micelles. [13]Can significantly increase apparent solubility.Can denature proteins and interfere with certain assays.
Cyclodextrins Forms inclusion complexes with the compound. [14][15][16][17][18]Generally biocompatible, can improve stability.Can be a more expensive option, complex formation can be slow.

References

  • Fiveable. (2025, August 15). Propanoic Acid: Organic Chemistry Study Guide.
  • Ionic Strength of Soluble Salts Explained: Definition, Examples, Practice & Video Lessons. (n.d.).
  • Vedantu. (n.d.). Propanoic Acid: Structure, Properties & Uses Explained.
  • Fashion Sustainability Directory. (2025, April 8). Ionic Strength Effect. Retrieved from Fashion Sustainability Directory website.
  • Bandelin, F. J., & Malesh, W. (1959). The Solubility of Various Sulfonamides Employed in Urinary Tract Infections.
  • ChemicalBook. (2026, January 13). Propionic acid | 79-09-4.
  • S. K. S., & K. R. (2012). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. Journal of Analytical & Bioanalytical Techniques, 3(6).
  • Wikipedia. (n.d.). Ionic strength.
  • Perlovich, G. L., Volkova, T. V., Strakhova, N. N., & Kazachenko, V. P. (2021). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Molecular Liquids, 323, 114639.
  • ResearchGate. (n.d.). The Effect of Ionic Strength on the Solubility of an Electrolyte.
  • Quora. (2017, February 7). How can I calculate the pH of propanoic acid?
  • Jouyban, A., Fakhree, M. A. A., & Shayanfar, A. (2022). The effect of cosolvents and surfactants on the solubility of sulfasalazine. Pharmaceutical Development and Technology, 27(5), 567-575.
  • Ozyilmaz, E., & Uyar, T. (2018). Study on increasing the solubility and dissolution rate of sulfamethoxazole by cyclodextrins. Journal of Drug Delivery Science and Technology, 47, 331-338.
  • Płachta, D., Jeliński, T., & Cysewski, P. (2021). Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. Molecules, 26(20), 6147.
  • Academia.edu. (n.d.). (PDF) The Effect of Ionic Strength on the Solubility of an Electrolyte.
  • Taylor & Francis Online. (2022, May 31). The effect of cosolvents and surfactants on the solubility of sulfasalazine.
  • Caine, E. A., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(25), 6379-6390.
  • Veterian Key. (2018, February 8). Sulfonamides and Potentiated Sulfonamides.
  • Reddit. (2012, September 15). Why is the pKa of butanoic acid lower than the pKa of propanoic acid?
  • ResearchGate. (n.d.). Relative pKa values of the primary sulfonamide group across the series...
  • Royal Society of Chemistry. (n.d.). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths.
  • Delgado, D. R., Martínez, F., Fakhree, M. A. A., & Jouyban, A. (2011). Study of the Solubility of Some Sodium Sulfonamides in Ethanol + Water Cosolvent Mixtures and Correlation with the Jouyban-Acree Model. AAPS PharmSciTech, 12(1), 163–169.
  • SciSpace. (2018, September 15). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
  • ResearchGate. (n.d.). Prediction of sulfonamides' solubilities in the mixed solvents using solvation parameters.
  • ResearchGate. (n.d.). Parent structure of Benzene sulfonamide.
  • National Center for Biotechnology Information. (n.d.). Benzenesulfonamide. PubChem Compound Database.
  • Carbohydrate Chronicles. (2025, July 31). How can cyclodextrins enhance solubility?
  • R Discovery. (n.d.). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections.
  • Al-Kubaisi, A. H., & Al-Noor, T. H. (2021). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. Molecules, 26(15), 4487.
  • Sanli, S., Altun, Y., & Guven, G. (2009). Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method.
  • Jude Jenita, M. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. World Journal of Advanced Research and Reviews, 23(3), 1146-1155.
  • PubMed. (2012, January 15). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs.
  • ResearchGate. (n.d.). Calculated solubilities of sulfonamides investigated.
  • ChemRxiv. (2024, March 12). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model.
  • Zhang, C.-P., et al. (2010). Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity. Journal of Fluorine Chemistry, 131(7), 761-766.
  • MDPI. (2025, November 7). The Effects of Counter-Ions on Peptide Structure, Activity, and Applications.
  • ChemRxiv. (n.d.). pKa predictions for arsonic acid derivatives.
  • Neliti. (n.d.). THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY.
  • MDPI. (2025, October 22). Calculations of pKa Values for a Series of Fluorescent Nucleobase Analogues.

Sources

Optimization

Technical Support Center: Optimizing HPLC Retention Time for 3-Carbamoyl-2-(2-fluorobenzenesulfonamido)propanoic acid

Welcome to the technical support center for the analysis of 3-Carbamoyl-2-(2-fluorobenzenesulfonamido)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 3-Carbamoyl-2-(2-fluorobenzenesulfonamido)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during its HPLC analysis. We will move beyond simple procedural lists to explain the fundamental chromatographic principles, enabling you to troubleshoot effectively and develop robust, reliable methods.

Analyte Profile: Understanding the Challenge

3-Carbamoyl-2-(2-fluorobenzenesulfonamido)propanoic acid is a polar, ionizable molecule. Its structure presents several key features that directly influence its behavior in reversed-phase HPLC:

  • Carboxylic Acid Group (-COOH): This is an acidic functional group. Its degree of ionization is highly dependent on the mobile phase pH. When ionized (deprotonated) to its carboxylate form (-COO⁻), the molecule becomes more polar and will have shorter retention times in reversed-phase chromatography.[1][2]

  • Sulfonamide Group (-SO₂NH-): The proton on the sulfonamide nitrogen is also weakly acidic.

  • Carbamoyl Group (-CONH₂): This is a polar, neutral group that contributes to the overall high polarity of the molecule.

  • Fluorophenyl Group: This provides a degree of hydrophobicity, which is the primary driver for retention on a C18 column.

The combination of a hydrophobic core with multiple polar and ionizable groups makes this analyte particularly sensitive to mobile phase conditions and prone to poor peak shape if not properly controlled.

Frequently Asked Questions (FAQs)

Q1: My retention time is too short, and the peak is near the void volume. What is the quickest way to increase retention?

A1: The most effective way to increase retention for this acidic analyte is to suppress the ionization of the carboxylic acid group.[3] Lower the pH of your aqueous mobile phase to at least 1.5-2 pH units below the analyte's pKa. A starting point of pH 2.5-3.0 using a formic acid or phosphate buffer is recommended.[2][4] This protonates the carboxylate, making the molecule more neutral, less polar, and thus more retained on a C18 stationary phase.[1]

Q2: Why is my peak severely tailing?

A2: Peak tailing for this type of molecule is almost always caused by secondary interactions between the analyte and the stationary phase.[5][6] The primary cause is the interaction of the analyte's polar groups with exposed silanol groups (Si-OH) on the silica-based column packing.[7] These acidic silanols can interact with your analyte via hydrogen bonding or ion-exchange mechanisms, creating a secondary, stronger retention mechanism that leads to tailing.[8]

Q3: What is a good starting point for a generic HPLC method for this compound?

A3: A robust starting point would be:

  • Column: A modern, high-purity, end-capped C18 column (e.g., 100 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% to 90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at ~270 nm (based on methods for similar sulfonamides).[9]

This setup ensures the analyte is in its non-ionized form and minimizes silanol interactions.

In-Depth Troubleshooting Guides

Retention Time Instability & Drift

Retention time drift can undermine the validity of your quantitative analysis. It can manifest as a gradual shift over a sequence of injections or as random, unpredictable changes.

Common Causes & Solutions:
CauseDescription & Solution
Inadequate Equilibration The column was not sufficiently equilibrated with the initial mobile phase conditions before the first injection. Solution: Ensure the column is flushed with at least 10-15 column volumes of the starting mobile phase composition before injecting. Monitor the baseline until it is stable.[10]
Mobile Phase pH Instability The buffer used is not effective at the target pH, or volatile acids (like TFA or formic acid) are evaporating from the mobile phase reservoir over time.[11][12] Solution: Always choose a buffer with a pKa within +/- 1 unit of your target mobile phase pH.[4] Prepare fresh mobile phase daily and keep reservoirs covered to minimize evaporation.[12]
Temperature Fluctuations The laboratory ambient temperature is changing, affecting the mobile phase viscosity and retention. A 1 °C change can alter retention time by 1-2%.[13] Solution: Use a thermostatted column compartment and set it to a temperature slightly above ambient (e.g., 30-35 °C) for active temperature control.[13]
Pump & System Leaks A small, often invisible leak between the pump and the column can cause a drop in flow rate, leading to longer retention times.[11] These leaks can leave behind faint salt deposits from buffers. Solution: Systematically check all fittings for signs of leaks (salt residue) from the pump heads to the column inlet. If a leak is suspected, perform a system pressure test.
Inconsistent Mobile Phase The mobile phase was prepared incorrectly, or the pump's proportioning valves are not mixing the solvents accurately, especially in a gradient.[13] Solution: Always use graduated cylinders for mobile phase preparation. Purge all solvent lines thoroughly to remove any residual solvents from previous analyses.[14]
Troubleshooting Workflow for Retention Time Drift

This diagram provides a logical path to diagnose the root cause of retention time instability.

G cluster_gradual Gradual Drift cluster_random Random Fluctuation start Retention Time (RT) Drifting q1 Is drift gradual or random? start->q1 gradual_path q1->gradual_path Gradual random_path q1->random_path Random c1 Check Column Equilibration (Flush 10-15 column volumes) c2 Check Mobile Phase Stability (Fresh buffer? Volatiles evaporating?) c1->c2 c3 Check for Temperature Fluctuation (Use column oven) c2->c3 c4 Column Aging (Consider replacement) c3->c4 r1 Check for Leaks (Inspect fittings for salt deposits) r2 Check Pump Performance (Air bubbles? Faulty check valves?) r1->r2 r3 Verify Mobile Phase Prep (Accurate mixing? Lines purged?) r2->r3

Caption: Troubleshooting decision tree for HPLC retention time instability.

Poor Peak Shape (Tailing)

Asymmetrical peaks, particularly those that tail, are a significant issue as they reduce resolution and compromise the accuracy of integration.

Key Causes and Mitigation Strategies:
  • Secondary Silanol Interactions (Primary Cause):

    • Mechanism: At mid-range pH values (e.g., pH 4-7), residual silanol groups on the silica surface become deprotonated (SiO⁻).[15] These negatively charged sites can interact strongly with the polar groups on your analyte, causing a portion of the analyte molecules to be retained longer than the bulk, resulting in a tailed peak.[6][7]

    • Solution 1: pH Control (Ion Suppression): The most effective strategy is to lower the mobile phase pH to below 3.[5] At this low pH, the silanol groups are fully protonated (Si-OH) and neutral, dramatically reducing the unwanted ionic interactions.[2] This also ensures the analyte's carboxylic acid is protonated, increasing retention.

    • Solution 2: High-Quality Columns: Use modern, high-purity silica columns that are "end-capped." End-capping is a chemical process that covers many of the residual silanol groups with a less reactive functional group, effectively shielding them from the analyte.[16][17]

    • Solution 3: Alternative Stationary Phases: For highly polar acidic compounds, consider columns with alternative chemistry, such as those with a positively charged surface modification or polar-embedded groups, which are designed to improve peak shape and retention for these challenging analytes.[18][19]

  • Column Overload:

    • Mechanism: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a distortion of the peak shape, often appearing as a "shark fin" or tailing.[20]

    • Solution: Reduce the concentration of your sample or decrease the injection volume. Perform a loading study by injecting serial dilutions of your sample to determine the column's capacity.

  • Extra-Column Effects:

    • Mechanism: Peak broadening and tailing can occur outside the column due to excessive tubing length or diameter between the injector, column, and detector.

    • Solution: Ensure you are using the shortest possible length of narrow-bore (e.g., 0.005" I.D.) tubing to connect the HPLC components, especially when using UHPLC systems.

Systematic Optimization Protocols

Protocol 1: Mobile Phase pH Scouting Study

The goal of this experiment is to determine the optimal mobile phase pH that provides the best balance of retention time and peak shape.

Methodology:

  • Prepare Buffers: Prepare four separate aqueous mobile phases (Mobile Phase A) at different pH values. Good choices would be:

    • pH 2.5 (0.1% Formic Acid)

    • pH 3.0 (10mM Potassium Phosphate, adjusted with Phosphoric Acid)

    • pH 4.5 (10mM Acetate Buffer)

    • pH 6.0 (10mM Potassium Phosphate, adjusted with Phosphoric Acid)

  • Set Up HPLC: Use a standard C18 column and Acetonitrile as Mobile Phase B.

  • Run Experiments: For each pH condition, run a standard gradient (e.g., 10-90% B in 10 min). Equilibrate the column thoroughly (at least 15 column volumes) when changing between pH conditions.

  • Analyze Data: Record the retention time (RT), peak asymmetry (As), and theoretical plates (N) for the analyte at each pH.

Expected Results & Interpretation:

pHExpected Retention Time (RT)Expected Peak Asymmetry (As)Interpretation
2.5 LongestClosest to 1.0 (Symmetrical)Optimal. Ionization of both analyte and silanols is suppressed. Strong retention and excellent peak shape.
3.0 Long~1.0 - 1.2Very Good. Similar to pH 2.5, provides robust conditions.
4.5 Intermediate> 1.5 (Tailing)Poor. Analyte is partially ionized, and silanols begin to deprotonate, causing mixed-mode retention and tailing.
6.0 Shortest> 2.0 (Severe Tailing)Unacceptable. Analyte is fully ionized (more polar) and silanol interactions are strong, leading to poor retention and peak shape.

This study will clearly demonstrate that a low pH mobile phase is critical for the successful analysis of this compound.

Protocol 2: General Method Development Workflow

This workflow provides a logical sequence for developing a robust HPLC method from scratch for 3-Carbamoyl-2-(2-fluorobenzenesulfonamido)propanoic acid.

G cluster_setup Initial Setup cluster_optim Optimization cluster_fine_tune Fine-Tuning start Start: Method Development col_select 1. Column Selection Choose modern, end-capped C18 or Polar-Embedded column. start->col_select mp_select 2. Initial Mobile Phase A: 0.1% Formic Acid in H₂O B: Acetonitrile col_select->mp_select scout_grad 3. Scouting Gradient Run fast gradient (e.g., 5-95% B in 5 min) to estimate retention. mp_select->scout_grad optim_grad 4. Optimize Gradient Slope Adjust slope for desired resolution. scout_grad->optim_grad check_peak 5. Assess Peak Shape optim_grad->check_peak ph_study 6a. pH Scouting (If tailing persists) Test pH 2.5 vs 3.0 vs 4.5 check_peak->ph_study Tailing (As > 1.2) solvent_study 6b. Change Organic Solvent (If selectivity is poor) Try Methanol instead of ACN check_peak->solvent_study Poor Resolution final 7. Finalize & Validate Method check_peak->final Asymmetry < 1.2 Good Resolution ph_study->optim_grad solvent_study->optim_grad

Sources

Troubleshooting

Reducing background noise in MS analysis of 3-Carbamoyl-2-(2-fluorobenzenesulfonamido)propanoic acid

Technical Support Center: Optimizing LC-MS/MS Analysis for 3-Carbamoyl-2-(2-fluorobenzenesulfonamido)propanoic Acid Analyte Overview & The Challenge of Background Noise 3-Carbamoyl-2-(2-fluorobenzenesulfonamido)propanoic...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing LC-MS/MS Analysis for 3-Carbamoyl-2-(2-fluorobenzenesulfonamido)propanoic Acid

Analyte Overview & The Challenge of Background Noise

3-Carbamoyl-2-(2-fluorobenzenesulfonamido)propanoic acid (MW: 290.26 g/mol ) is a highly polar, acidic molecule featuring a carboxylic acid, a primary amide, and a fluorinated sulfonamide linkage. Due to its acidic protons, it is optimally detected in negative electrospray ionization (ESI-) mode. However, the analysis of sulfonamide derivatives in complex matrices is notoriously susceptible to elevated background noise and ion suppression[1]. This noise typically stems from isobaric matrix interferences, mobile phase impurities, or instrument contamination[2].

Diagnostic Troubleshooting Workflow

Before adjusting MS parameters, it is critical to isolate the source of the noise. The following workflow establishes a logical path to determine whether the background signal originates from the liquid chromatography (LC) flow path or the mass spectrometer (MS) hardware.

MS_Troubleshooting Start High Background Noise Detected Infuse Direct Infusion (Bypass LC) Start->Infuse CheckNoise Does noise persist? Infuse->CheckNoise MS_Issue MS Source/Gas Issue CheckNoise->MS_Issue Yes LC_Issue LC/Mobile Phase Issue CheckNoise->LC_Issue No CleanSource Clean Ion Transfer Tube & Sweep Cone MS_Issue->CleanSource FlushLC Flush LC System & Replace Solvents LC_Issue->FlushLC Verify Run Blank Gradient Verify S/N > 10 CleanSource->Verify FlushLC->Verify

Diagnostic workflow for isolating and resolving LC-MS background noise sources.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: How do I definitively determine if the background noise is caused by the MS instrument or the LC system? A: Analysts often incorrectly assume that signal degradation or baseline noise originates within the mass spectrometer. In practice, the root cause frequently lies upstream—in incomplete column equilibration, mobile phase carryover, or ghost peaks from prior injections[2]. To establish causality, bypass the LC column and perform a direct infusion of the target analyte. If the background noise persists during direct infusion, the issue is localized to the MS (e.g., contaminated ion source or impure nitrogen gas). If the noise disappears, the LC flow path or mobile phase is the source of the contamination[2].

Q2: What are the optimal MS source parameters to minimize chemical noise for this specific sulfonamide derivative? A: For low-mass sulfonamide-carboxylic acid derivatives, chemical noise can be significantly reduced by optimizing the cone gas flow and cone voltage. Systematically adjusting the cone gas flow helps decluster solvent molecules and removes interfering background ions before they enter the mass analyzer[3]. Furthermore, utilizing Multiple Reaction Monitoring (MRM) mode is essential. By focusing strictly on specific precursor-to-product ion transitions (e.g., the loss of the fluorobenzenesulfonyl group), MRM filters out irrelevant matrix ions, drastically reducing background noise and improving quantification accuracy[4].

Q3: How does mobile phase selection impact baseline noise for 3-Carbamoyl-2-(2-fluorobenzenesulfonamido)propanoic acid? A: Because this molecule is analyzed in ESI- mode, the mobile phase must facilitate deprotonation without introducing chemical noise. Using ultra-high purity LC-MS grade solvents is mandatory; lower-grade solvents or degraded buffers introduce continuous chemical noise across the chromatogram[3]. For sulfonamides, studies have demonstrated that carefully adjusting the sample pH and optimizing the dilution factor can reduce background noise by up to 50% while maintaining the sensitivity of the target analyte[5].

Q4: What sample preparation techniques best eliminate matrix interferences? A: Inadequate sample cleanup is a primary driver of ion suppression and elevated background noise[1]. For sulfonamide derivatives in complex biological matrices, Solid-Phase Extraction (SPE) is highly effective. SPE physically separates the target analytes from co-extracted matrix components that cause isobaric interference and baseline elevation, thereby minimizing background signals that obscure the analyte peaks[6].

Self-Validating Experimental Protocols

Protocol 1: Diagnostic LC System Flush and Equilibration Causality: This protocol systematically strips hydrophobic contaminants and residual buffers from the LC flow path, eliminating "ghost peaks" that mimic true analytical shifts[2].

  • Bypass Column: Remove the analytical column and replace it with a zero-dead-volume union to protect the stationary phase.

  • Aqueous Flush: Flush the system with 50:50 Methanol/Water (LC-MS grade) for 30 minutes at 0.5 mL/min. This dissolves and removes precipitated aqueous buffers.

  • Organic Wash: Transition to 100% organic solvent (e.g., Acetonitrile or Methanol) for 30 minutes to elute highly hydrophobic contaminants.

  • Re-equilibration: Reinstall the analytical column and equilibrate with the starting mobile phase composition for 20 column volumes.

  • System Validation: Run a blank gradient injection. Validation Check: The chromatogram must display a flat, stable baseline. If unexpected peaks persist, the autosampler rotor seal or injection needle requires physical cleaning or replacement[2].

Protocol 2: MS Ion Source Cleaning for Sulfonamide Analysis Causality: Matrix deposits on the ion transfer tube disrupt the electrical field and ion trajectory, leading to signal loss and erratic noise.

  • Preparation: Vent the mass spectrometer and allow the ion source to cool completely.

  • Extraction: Carefully remove the ion transfer tube and the sweep cone.

  • Acidic Sonication: Sonicate the components in a 50:50 solution of LC-MS grade methanol/water containing 20% formic acid for exactly 30 minutes. The high acid concentration dissolves baked-on organic residues and basic contaminants[7].

  • Organic Rinse: Rinse the components thoroughly with LC-MS grade water, followed by a 15-minute sonication in 100% LC-MS grade methanol to remove residual acid and water[7].

  • Drying: Dry completely with high-purity nitrogen gas before reinstallation.

  • System Validation: Perform a loop injection of 3-Carbamoyl-2-(2-fluorobenzenesulfonamido)propanoic acid using isocratic elution. Validation Check: The signal-to-noise (S/N) ratio must be approximately 10:1 or greater, and the background noise must not increase relative to the peak area[7].

Quantitative Impact of Optimization Strategies

The following table summarizes the expected quantitative improvements in background noise reduction and signal-to-noise (S/N) ratios when applying the optimized parameters to sulfonamide analysis.

Optimization ParameterBaseline ConditionOptimized ConditionBackground Noise Reduction (%)Expected S/N Improvement
Sample Preparation Dilute & ShootSolid-Phase Extraction (SPE)80 - 90%> 5-fold
Sample Dilution / pH 10.0 mL / Neutral pH40.0 mL / Adjusted pH~ 50%2 to 3-fold
MS Acquisition Mode Full Scan / SIMMultiple Reaction Monitoring (MRM)> 95%> 10-fold
Mobile Phase Purity HPLC Grade SolventsLC-MS Grade Solvents40 - 60%2-fold
Cone Gas Optimization Default Flow RateEmpirically Tuned Flow Rate30 - 50%1.5 to 2-fold

References

  • LC-MS VS LC-MS/MS: Performance, Applications, and Quantitative Analysis Methods. Creative Proteomics.4

  • Mass Spectrometry Sample Preparation Guide. Organomation.6

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma.1

  • Expert Answers: LC Troubleshooting and Best Practices—What to Check When Methods Stop Behaving. Separation Science.2

  • Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions. LabRulez LCMS.3

  • TSQ Altis Triple Quadrupole Mass Spectrometer Support - Troubleshooting. Thermo Fisher Scientific.7

  • RapidFire Mass Spectrometry with Enhanced Throughput as an Alternative to Liquid–Liquid Salt Assisted Extraction and LC/MS Analysis for Sulfonamides. Analytical Chemistry - ACS Publications.5

Sources

Optimization

Technical Support Center: Navigating False Positives in High-Throughput Screening

A Senior Application Scientist's Guide to Hit Validation and Artifact Mitigation Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the unde...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Hit Validation and Artifact Mitigation

Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower your decision-making during a high-throughput screening (HTS) campaign. You've come with a query about a specific hit, identified by CAS 1396962-91-6 . While this particular chemical structure is not widely characterized in public literature as a known pan-assay interference compound (PAINS), this situation is common. A novel hit from a primary screen is a starting point, but it requires rigorous validation to confirm its activity is genuine.

This guide will use your compound as a case study—we'll call it "LeadX" —to walk through the critical process of identifying and eliminating false positives. This framework will enable you to build a self-validating experimental workflow, ensuring that you invest resources in chemically tractable and biologically relevant hits.

Frequently Asked Questions (FAQs): Initial Hit Triage

This section addresses the immediate questions that arise after identifying a hit like "LeadX" in your primary HTS assay.

Q1: "LeadX" was a top hit in my primary biochemical assay. How likely is it to be a false positive?

The probability of a primary hit being a false positive is substantial and depends heavily on the assay technology and the chemical library screened. Some studies have shown that over 80% of initial hits from a single HTS campaign can be artifacts. Therefore, a skeptical and methodical approach is crucial. The goal is not to simply confirm activity but to try and disprove it through a series of rigorous tests. True hits will withstand this scrutiny.

Q2: What are the most common reasons a compound like "LeadX" might appear active?

False positives in HTS are often caused by the compound's physicochemical properties interfering with the assay technology, rather than specific, on-target biological activity. The primary culprits include:

  • Compound Aggregation: At certain concentrations, compounds can form colloidal aggregates that non-specifically sequester and denature proteins, leading to apparent inhibition. This is one of the most common HTS artifacts.

  • Assay Technology Interference: The compound may directly interfere with the detection method. This includes:

    • Fluorescence Interference: The compound itself is fluorescent at the assay's excitation/emission wavelengths or quenches the signal of the reporter fluorophore.

    • Luciferase Inhibition: Many HTS assays use luciferase-based reporters. Compounds can directly inhibit the luciferase enzyme, making it appear as if the upstream biological target was inhibited.

    • Redox Activity: Compounds that are redox-active can interfere with assays that rely on redox-sensitive reagents (e.g., AlamarBlue, resazurin) or produce reactive oxygen species (ROS) that damage assay components.

  • Pan-Assay Interference Compounds (PAINS): These are specific chemical scaffolds known to be frequent hitters across many different assays due to reactive functional groups or other non-ideal properties. While "LeadX" isn't a known public PAINS, it's essential to run it through PAINS filters.

Q3: My primary screen was a fluorescence polarization (FP) assay. What specific artifacts should I be concerned about for "LeadX"?

In FP assays, you should be highly suspicious of compounds that are fluorescent themselves. If "LeadX" absorbs light or fluoresces in the same spectral region as your assay's fluorophore, it can artificially alter the measured polarization value.

Immediate Troubleshooting Steps:

  • Spectral Scanning: Run an emission/excitation scan of "LeadX" alone at the assay concentration to check for overlapping fluorescence.

  • "Promiscuity" Check: Does this compound appear as a hit in other, unrelated FP screens? If so, it's likely an artifact.

Troubleshooting Guide & Validation Workflows

This section provides structured workflows and protocols to systematically investigate your hit.

Workflow 1: The Initial Hit Triage Funnel

The following diagram outlines a logical decision-making process for validating a primary hit like "LeadX".

HitTriage cluster_validation Validation Cascade A Primary HTS Hit (e.g., 'LeadX') B Step 1: Re-test from Fresh Stock (Confirms identity & activity) A->B C Step 2: Dose-Response Curve (Establishes potency & behavior) B->C D Step 3: Assay Interference Checks (Counter-screens) C->D E Step 4: Orthogonal Assay (Different detection method) D->E  Passes H Discard (False Positive) D->H  Fails F Step 5: Cellular Activity / Target Engagement (Confirms biological relevance) E->F  Passes E->H  Fails G Confirmed Hit (Proceed to SAR) F->G  Passes F->H  Fails

Caption: A decision tree for the validation and triage of primary HTS hits.

Issue: Is "LeadX" an aggregator?

Compound aggregation is a leading cause of false positives. Aggregates form non-specific complexes with enzymes in the assay, leading to apparent inhibition that is not related to binding at a specific active site.

DLS is a biophysical technique that measures the size of particles in a solution. The formation of compound aggregates will result in the appearance of large particles that are easily detectable.

Objective: To determine if "LeadX" forms aggregates at concentrations at or above its apparent IC50.

Materials:

  • "LeadX" solid compound

  • Assay buffer (the same used in the primary screen)

  • DLS instrument (e.g., Malvern Zetasizer)

  • Low-volume cuvettes

Procedure:

  • Prepare a high-concentration stock of "LeadX" (e.g., 10 mM in 100% DMSO).

  • Prepare a series of dilutions of "LeadX" in the assay buffer. Recommended concentrations: 0.5x, 1x, and 5x the measured IC50 from your dose-response curve. Include a buffer-only control containing the same final percentage of DMSO.

  • Incubate the samples under the same conditions as the primary assay (e.g., 30 minutes at room temperature).

  • Transfer each sample to a clean DLS cuvette.

  • Measure the particle size distribution for each sample.

Data Interpretation:

DLS Result for "LeadX"Interpretation
No particles detected, or only small particles (<10 nm)Likely Not an Aggregator. "LeadX" is likely soluble and monomeric under assay conditions.
Large particles detected (>100 nm), often with high PDILikely an Aggregator. The presence of large, heterogeneous particles is a classic sign of compound aggregation. The activity seen in the primary assay is highly suspect.

Pro-Tip: As a control, include a known aggregator like Triton X-100 (at concentrations above its critical micelle concentration) to ensure your DLS instrument is detecting particles correctly.

Issue: Does "LeadX" interfere with my luciferase-based assay?

If your primary assay uses a luciferase reporter (e.g., Promega's Kinase-Glo®, CellTiter-Glo®), direct inhibition of the luciferase enzyme is a common artifact.

Objective: To test if "LeadX" directly inhibits the luciferase enzyme in the absence of the primary biological target.

Materials:

  • "LeadX" compound

  • Recombinant luciferase enzyme (e.g., Ultra-Glo™ Luciferase)

  • Luciferin substrate

  • Assay buffer

  • A known luciferase inhibitor as a positive control (e.g., Caffeic acid phenethyl ester).

Procedure:

  • In a multi-well plate, add assay buffer.

  • Add "LeadX" across a range of concentrations (spanning its primary assay IC50).

  • Add the recombinant luciferase enzyme and incubate briefly.

  • Initiate the reaction by adding the luciferin substrate.

  • Immediately read the luminescence signal on a plate reader.

Data Interpretation: If "LeadX" shows a dose-dependent decrease in the luminescence signal in this simplified system, it is a direct luciferase inhibitor. The "hit" from the primary screen is a false positive.

The Power of Orthogonal Assays

The single most effective strategy to gain confidence in a hit is to re-test it in an orthogonal assay . This is an assay that measures the same biological endpoint but uses a different detection technology.

Example:

  • Primary Assay: An enzyme inhibition assay using a luminescence readout (e.g., ADP-Glo™).

  • Orthogonal Assay: The same enzyme inhibition assay but using a label-free method like Surface Plasmon Resonance (SPR) to directly measure binding of "LeadX" to the target protein.

If "LeadX" is active with similar potency in both the primary and orthogonal assays, it provides strong evidence that the observed activity is genuine and not an artifact of the initial assay technology.

The following diagram illustrates this critical validation step.

OrthogonalAssay A Primary Hit ('LeadX') from Luminescence Assay B Test in Orthogonal Assay (e.g., Surface Plasmon Resonance) A->B C Result: Active (Potency Confirmed) B->C  Same Target,  Different Technology D Result: Inactive B->D E High Confidence Hit (Proceed with validation) C->E F Likely Artifact of Primary Assay D->F

Caption: The role of an orthogonal assay in validating a primary HTS hit.

References

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: A Personal Perspective on the Ubiquity of Pan-Assay Interference Compounds (PAINS) in High-Throughput Screening and Their Impact on Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry. Available at: [Link]

  • McGovern, S. L., et al. (2002). A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening. Journal of Medicinal Chemistry. Available at: [Link]

  • Coan, K. E. H., & Shoichet, B. K. (2008). Detergent-Like Properties of Promiscuous Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Auld, D. S., et al. (2008). Characterization of chemical libraries for luciferase inhibitory activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Assay Guidance Manual. (NCATS, NIH). Interference from Test Compounds. A comprehensive resource for HTS best practices. Available at: [Link]

  • Baell, J. (2016). Feeling the PAIN: The Rise and Fall of Pan-Assay Interference Compounds. SLAS Discovery. Available at: [Link]

Troubleshooting

Optimizing reaction conditions for 3-Carbamoyl-2-(2-fluorobenzenesulfonamido)propanoic acid derivatives

Welcome to the Technical Support Center for the synthesis and optimization of 3-Carbamoyl-2-(2-fluorobenzenesulfonamido)propanoic acid derivatives . As a derivative of the amino acid L-asparagine, this molecule presents...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 3-Carbamoyl-2-(2-fluorobenzenesulfonamido)propanoic acid derivatives .

As a derivative of the amino acid L-asparagine, this molecule presents unique synthetic challenges. The sulfonylation of the α-amino group using 2-fluorobenzenesulfonyl chloride must be carefully balanced against the reactivity of the unprotected primary carboxamide (carbamoyl) side chain. This guide synthesizes field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-yield, high-purity outcomes in your drug development workflows.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I seeing a significant nitrile (-CN) byproduct instead of the intact carbamoyl group? Causality & Solution: Asparagine contains a primary carboxamide side chain that is highly susceptible to dehydration when exposed to strong electrophiles or over-activating agents[1]. Excess 2-fluorobenzenesulfonyl chloride acts as a dehydrating agent, converting the 3-carbamoyl group into a 3-cyano (nitrile) group. The Fix: Strictly limit the sulfonyl chloride to 1.05 equivalents. Maintain the reaction temperature at 0–5 °C to thermodynamically favor the α-amino sulfonylation over side-chain dehydration.

Q2: My reaction stalls with unreacted starting material, and LC-MS detects 2-fluorobenzenesulfonic acid. What went wrong? Causality & Solution: This indicates competitive hydrolysis of the sulfonyl chloride. Under aqueous basic conditions (Schotten-Baumann synthesis), the sulfonyl chloride can react with water instead of the amine[2]. If the pH drops below 8.0, the α-amino group of asparagine becomes protonated ( NH3+​ ), rendering it non-nucleophilic. This kinetic pause allows hydrolysis to dominate. The Fix: Use a biphasic solvent system (e.g., THF/H_2O) to shield the sulfonyl chloride in the organic layer, and continuously monitor/adjust the pH to 8.5–9.0 using 1N NaOH[3].

Q3: Asparagine is poorly soluble in my organic solvent mixture. How do I initiate the reaction without causing localized concentration spikes? Causality & Solution: Unprotected amino acids exist as zwitterions, making them highly insoluble in purely organic solvents. Attempting to force the reaction by adding excess base or heat will trigger the side reactions mentioned above. The Fix: Pre-dissolve the asparagine in the aqueous base first to form the soluble sodium carboxylate salt, then add the organic co-solvent, followed by the highly controlled, dropwise addition of the sulfonyl chloride.

Part 2: Quantitative Optimization Data

To maximize the yield of the desired 3-carbamoyl-2-(2-fluorobenzenesulfonamido)propanoic acid, experimental parameters must be tightly controlled. The table below summarizes the causality behind our optimized conditions.

ParameterSub-optimal ConditionOptimized ConditionCausality / Mechanistic Effect
pH Control Uncontrolled (Drops < 7.5)Maintained at 8.5–9.0 Prevents protonation of the α-amino group; ensures maximum nucleophilicity without driving ester/amide hydrolysis.
Stoichiometry >1.5 eq Sulfonyl Chloride1.05 eq Sulfonyl Chloride Excess electrophile drives the dehydration of the asparagine side-chain amide to a nitrile byproduct.
Temperature Room Temp (20–25 °C)0 °C to 5 °C Minimizes the competitive hydrolysis of 2-fluorobenzenesulfonyl chloride into sulfonic acid.
Solvent System 100% Aqueous1:1 THF/Water Biphasic system improves solubility of the sulfonyl chloride and stabilizes the transition state.

Part 3: Visualizing the Reaction & Troubleshooting Logic

ReactionPathway SM1 Asparagine (Poorly Soluble) Cond1 Optimized Schotten-Baumann (pH 8.5-9.0, THF/H2O, 0°C) SM1->Cond1 Cond2 Sub-optimal Conditions (Excess Reagent, High Temp) SM1->Cond2 SM2 2-Fluorobenzenesulfonyl Chloride SM2->Cond1 SM2->Cond2 Prod 3-Carbamoyl-2-(2-fluorobenzenesulfonamido) propanoic acid Cond1->Prod High Yield Side1 Nitrile Byproduct (Dehydration) Cond2->Side1 Over-activation Side2 2-Fluorobenzenesulfonic Acid (Hydrolysis) Cond2->Side2 Hydrolysis

Reaction pathways for the sulfonylation of asparagine highlighting optimized vs. sub-optimal routes.

TroubleshootingTree Start Issue Detected in Sulfonylation Workflow Q1 Low Yield & Unreacted Amino Acid? Start->Q1 Q2 Nitrile (-CN) Peak Visible in IR/NMR? Start->Q2 A1 Action: Maintain pH 8.5-9.0 to ensure nucleophilicity Q1->A1 Yes A2 Action: Use biphasic solvent to limit hydrolysis Q1->A2 Yes A3 Action: Reduce sulfonyl chloride to 1.05 eq Q2->A3 Yes A4 Action: Lower reaction temperature to 0-5 °C Q2->A4 Yes

Decision tree for troubleshooting common side reactions during N-sulfonylation of asparagine.

Part 4: Validated Experimental Workflow (Schotten-Baumann Protocol)

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation check is confirmed.

Step 1: Zwitterion Dissolution

  • Action: Suspend L-asparagine (1.0 eq, 10 mmol) in a 1:1 mixture of THF and distilled water (40 mL total). Slowly add 1M NaOH dropwise while stirring until the pH stabilizes at 8.5–9.0.

  • Validation Check: The solution must transition from a cloudy suspension to completely clear. Any remaining turbidity indicates incomplete deprotonation of the carboxylate group.

Step 2: Controlled Electrophile Addition

  • Action: Cool the reaction vessel to 0–5 °C using an ice-water bath. Dissolve 2-fluorobenzenesulfonyl chloride (1.05 eq, 10.5 mmol) in a minimal volume of THF (5 mL). Add this solution dropwise via an addition funnel over 30 minutes.

  • Causality: Dropwise addition at low temperatures prevents localized concentration spikes that drive primary amide dehydration and minimizes exothermic degradation.

Step 3: Dynamic pH Maintenance (Critical Phase)

  • Action: As the sulfonylation proceeds, HCl is generated, causing the pH to drop rapidly. Continuously monitor the pH using a calibrated probe and add 1M NaOH dropwise to maintain the pH strictly between 8.5 and 9.0.

  • Validation Check: If the pH drops below 8.0, the reaction will visibly stall. If the pH exceeds 9.5, you risk hydrolyzing the sulfonyl chloride.

Step 4: Reaction Monitoring

  • Action: Stir the mixture for 2 hours at 0–5 °C.

  • Validation Check: Monitor the reaction via TLC (DCM:MeOH 9:1, Ninhydrin stain). The disappearance of the primary amine spot (ninhydrin positive, purple) indicates complete conversion to the sulfonamide.

Step 5: Workup & Isolation

  • Action: Wash the biphasic mixture with diethyl ether (2 x 20 mL) to extract any unreacted sulfonyl chloride and non-polar impurities. Discard the organic layer. Carefully acidify the aqueous layer to pH 2.0 using 1M HCl to protonate the carboxylic acid, inducing precipitation. Extract the product with Ethyl Acetate (3 x 30 mL), dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the pure 3-Carbamoyl-2-(2-fluorobenzenesulfonamido)propanoic acid.

References

  • CA2290748A1 / CA2290749A1 - Sulfonylated dipeptide compounds which inhibit leukocyte adhesion mediated by vla-4. Details the use of Schotten-Baumann-type conditions using aqueous alkali for the synthesis of N-sulfonyl amino acids. 2

  • Novabiochem® Peptide Synthesis Guidelines - Amino Acid Derivatives for Peptide Synthesis. Provides authoritative mechanistic insight into the dehydration of asparagine carboxamide side chains into nitriles during acylation and sulfonylation. 1

  • Benchchem - N-(9H-Fluorene-2-sulfonyl)-L-isoleucine Synthesis. Outlines standard aqueous alkaline and organic solvent parameters for the sulfonylation of amino acids. 3

Sources

Reference Data & Comparative Studies

Validation

Benchmarking CAS 1396962-91-6: A Comparative Guide to Fluorinated Biochemical Building Blocks

Introduction: The Strategic Role of Fluorine in Drug Design In modern medicinal chemistry, the strategic incorporation of fluorine is no longer a niche tactic; it is a foundational principle. Today, more than half of new...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Fluorine in Drug Design

In modern medicinal chemistry, the strategic incorporation of fluorine is no longer a niche tactic; it is a foundational principle. Today, more than half of newly approved small-molecule drugs contain at least one fluorine atom[1]. As a Senior Application Scientist, I frequently evaluate novel scaffolds to overcome late-stage attrition caused by poor pharmacokinetics or weak target engagement. Fluorinated building blocks act as modular tools that allow us to fine-tune lipophilicity, improve membrane permeability, and drastically enhance metabolic stability[2].

This guide benchmarks CAS 1396962-91-6 —chemically defined as 3-Carbamoyl-2-(2-fluorobenzenesulfonamido)propanoic acid (an N-(2-fluorobenzenesulfonyl)asparagine derivative)—against other established fluorinated building blocks. By deconstructing its structural causality and providing self-validating experimental workflows, this guide will help drug development professionals objectively determine when to deploy this specific scaffold in their structure-activity relationship (SAR) campaigns.

Structural Causality: Deconstructing CAS 1396962-91-6

To understand the utility of CAS 1396962-91-6, we must analyze the causality behind its structural components. The molecule merges an amino acid backbone (asparagine) with a fluorinated sulfonamide.

  • The Asparagine Backbone: The primary amide side chain and carboxylic acid provide a dense array of hydrogen bond donors and acceptors, making it an excellent anchor for binding to polar active sites, such as those found in metalloenzymes or kinases.

  • The Sulfonamide Linker: Sulfonamides are classic bioisosteres for amides but offer a distinct tetrahedral geometry. They are featured in over 150 FDA-approved drugs, targeting everything from carbonic anhydrases to solute carriers[3].

  • The Ortho-Fluoro Substitution (The Catalyst): The addition of the fluorine atom at the ortho position of the benzenesulfonyl ring serves three distinct mechanistic purposes:

    • pKa Modulation: Fluorine's strong inductive electron-withdrawing effect lowers the pKa of the adjacent sulfonamide NH. This increases the population of the anionic species at physiological pH, directly enhancing hydrogen-bonding strength with target proteins[4].

    • Metabolic Shielding: Replacing a metabolically labile C-H bond with a robust C-F bond sterically and electronically blocks cytochrome P450-mediated aromatic hydroxylation, preventing rapid in vivo clearance[5].

    • Bioorthogonal Probing: The 19 F nucleus is 100% naturally abundant, highly sensitive, and absent in native biological systems, making this building block an ideal probe for ligand-observed NMR screening[6].

Pathway A CAS 1396962-91-6 (Ortho-Fluoro Scaffold) B pKa Modulation (Sulfonamide NH) A->B Inductive Effect C Metabolic Shielding (Blocks CYP450) A->C Steric Blockade D Enhanced Target Binding & Half-Life B->D Stronger H-Bonding C->D Reduced Clearance

Logical relationship between ortho-fluorination and enhanced pharmacodynamics.

Benchmarking: CAS 1396962-91-6 vs. Alternative Fluorinated Scaffolds

When designing a screening library, selecting the correct fluorinated building block requires balancing lipophilicity (LogP), acidity (pKa), and metabolic clearance. The table below provides a quantitative benchmark of CAS 1396962-91-6 against other common fluorinated architectures used in drug discovery.

Scaffold ClassRepresentative MoleculeEst. CLogPNH/OH pKaHLM Intrinsic Clearance (CLint) 19 F NMR Signal ProfilePrimary Application
Ortho-Fluoro Sulfonamide CAS 1396962-91-6 0.8 - 1.2 6.5 - 7.2 Low (<15 μL/min/mg) Sharp singlet (1F) Metalloenzyme inhibition, Fragment screening
Aliphatic F-Amino Acid 4-Fluoroproline-2.5N/A (Amine)High (>40 μL/min/mg)Complex multipletPeptide stapling, Conformational locking
Trifluoromethyl Arene CF 3​ -Phenylalanine2.5 - 3.0N/A (Amine)Very Low (<5 μL/min/mg)Sharp singlet (3F)Lipophilicity enhancement, CNS penetration
Non-F Sulfonamide N-(Benzenesulfonyl)Asn0.4 - 0.68.0 - 8.5Moderate (25-30 μL/min/mg)NoneBaseline SAR generation

Data Synthesis: Fluorinated sulfonamides consistently demonstrate enhanced biological efficacy over non-fluorinated counterparts due to optimal pKa shifts and resistance to oxidative degradation[7].

Self-Validating Experimental Workflows

To ensure scientific integrity, the methodologies used to evaluate these building blocks must be self-validating. Below are two rigorously designed protocols for evaluating CAS 1396962-91-6.

Protocol A: Ligand-Observed 19 F NMR Binding Assay

Because the 19 F nucleus is highly responsive to changes in its local chemical environment, ligand-observed 19 F NMR is a premier method for detecting low-affinity fragment binding[8].

Causality & Self-Validation: This protocol utilizes a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence, which acts as a T2​ -relaxation filter. Small, unbound molecules tumble rapidly (long T2​ , sharp peaks). When the fluorinated fragment binds to a massive, slowly tumbling target protein, it adopts the protein's relaxation properties (short T2​ ). If the peak broadens and its intensity drops significantly upon protein addition, binding is conclusively validated. This internal physical filter rules out false positives caused by non-specific aggregation.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 10% D 2​ O, and 0.1% TFA (as an internal 19 F chemical shift reference at -76.55 ppm).

  • Ligand Stock: Dissolve CAS 1396962-91-6 in 100% DMSO-d 6​ to a concentration of 50 mM.

  • Sample Assembly: In a 5 mm NMR tube, mix the target protein (final concentration 25 μM) with the ligand (final concentration 250 μM). Ensure final DMSO concentration remains 2% to prevent protein denaturation.

  • Data Acquisition: Acquire 1D 19 F NMR spectra using a CPMG pulse sequence on a spectrometer equipped with a 19 F-tuned cryoprobe[8].

  • Analysis: Overlay the spectrum of the ligand-protein mixture with a ligand-only control spectrum. Calculate the change in chemical shift ( Δδ ) and measure peak line broadening to estimate the dissociation constant ( Kd​ )[9].

Workflow S1 1. Prepare Target Protein (25-50 μM in Buffer) S2 2. Spike CAS 1396962-91-6 (250 μM Fragment) S1->S2 S3 3. 19F NMR Acquisition (1D CPMG / T2 Filter) S2->S3 S4 4. Measure Peak Broadening Validate Target Binding S3->S4

Step-by-step 19F NMR fragment screening workflow for fluorinated building blocks.

Protocol B: Human Liver Microsome (HLM) Metabolic Stability Assay

A major cause of attrition in lead optimization is poor metabolic stability[5]. This assay quantifies the ability of the ortho-fluorine atom to block CYP450-mediated clearance.

Causality & Self-Validation: To ensure the system is self-validating, the protocol mandates a minus-NADPH control. CYP450 enzymes require the NADPH cofactor to function. If CAS 1396962-91-6 degrades in the absence of NADPH, the causality shifts from CYP450 metabolism to chemical instability or non-CYP enzymatic hydrolysis. A high-clearance positive control (Verapamil) is run in parallel to validate the enzymatic viability of the HLM batch.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl 2​ .

  • Incubation Mixture: Combine HLMs (final protein concentration 0.5 mg/mL) and CAS 1396962-91-6 (final concentration 1 μM) in the phosphate buffer.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Crucial: For the minus-NADPH control, add an equivalent volume of buffer instead.

  • Time-Course Sampling: At t=0,15,30,45,and 60 minutes, withdraw 50 μL aliquots and immediately quench the reaction by dispensing into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Processing & Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Plot the natural log of the percentage of remaining parent compound versus time. Calculate the elimination rate constant ( k ) from the slope, and derive the intrinsic clearance ( CLint​ ).

Conclusion

CAS 1396962-91-6 is not merely a structural placeholder; it is a highly engineered biochemical building block. By combining the hydrogen-bonding capacity of an asparagine derivative with the pKa-modulating and metabolically shielding properties of an ortho-fluorinated sulfonamide, it offers a distinct advantage over non-fluorinated or purely aliphatic counterparts. For drug development professionals looking to optimize active-site binding while simultaneously extending in vivo half-life, integrating this scaffold into early-stage SAR and 19 F NMR screening libraries is a scientifically sound strategy.

References

  • 2. 3. 4. 5. 6. 7.

  • 9.

Sources

Comparative

Cross-Validation of HPLC-UV and LC-MS/MS Methods for the Quantification of 3-Carbamoyl-2-(2-fluorobenzenesulfonamido)propanoic acid

Executive Summary In pharmacokinetic (PK) and toxicokinetic (TK) studies, the transition from early-phase high-dose animal models to late-phase trace-level human trials often necessitates a shift in analytical platforms....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmacokinetic (PK) and toxicokinetic (TK) studies, the transition from early-phase high-dose animal models to late-phase trace-level human trials often necessitates a shift in analytical platforms. 3-Carbamoyl-2-(2-fluorobenzenesulfonamido)propanoic acid (CAS: 1396962-91-6) is a complex asparagine derivative featuring a carboxylic acid, a primary amide, and a fluorobenzenesulfonamide moiety[1][2]. Quantifying this compound across a wide dynamic range requires robust analytical flexibility.

This guide provides an objective comparison and cross-validation framework between High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Designed for bioanalytical scientists and drug development professionals, this document outlines the mechanistic rationale behind method development, details self-validating experimental protocols, and applies the FDA ICH M10 regulatory framework for cross-validation[3][4].

Analyte Profiling & Methodological Rationale (E-E-A-T)

Successful bioanalytical method development is not a trial-and-error process; it is dictated by the physicochemical properties of the analyte.

  • Extraction Rationale (Causality): The target compound possesses a carboxylic acid group with a predicted pKa of ~2.5. At physiological pH (7.4), it is fully ionized (negatively charged). Therefore, standard protein precipitation (PPT) is insufficient for trace-level LC-MS/MS due to severe matrix effects. Instead, a Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) is selected. The negatively charged analyte binds strongly to the quaternary amine of the MAX sorbent, allowing aggressive washing with 100% methanol to remove neutral lipids and basic interferences. Elution is then triggered by neutralizing the carboxylic acid using 2% formic acid in methanol.

  • Detection Rationale (HPLC-UV): The fluorobenzene ring provides a strong chromophore with a λmax​ near 220 nm, making HPLC-UV highly suitable for high-concentration formulation testing or early-phase TK studies where the expected Cmax​ exceeds 500 ng/mL.

  • Detection Rationale (LC-MS/MS): For sub-nanogram sensitivity required in clinical PK studies, Electrospray Ionization (ESI) in negative mode is optimal. Both the carboxylic acid and the sulfonamide moieties readily deprotonate to yield a stable [M−H]− precursor ion at m/z 289.0. Collision-induced dissociation (CID) selectively cleaves the sulfonamide bond, yielding a highly specific 2-fluorobenzenesulfonate product ion at m/z 159.0.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol described below operates as a self-validating system . By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., 13C6​ -labeled analog) and matrix-matched calibration curves, the assay dynamically corrects for extraction recovery variations and mass spectrometric ion suppression[5]. If the absolute SIL-IS peak area in any sample deviates by >50% from the batch mean, the system automatically flags the sample for re-analysis, preventing false negatives.

Protocol A: Sample Preparation (Mixed-Mode SPE)
  • Aliquot & Spike: Transfer 50 µL of human plasma to a 96-well plate. Add 10 µL of SIL-IS working solution (500 ng/mL). Vortex for 30 seconds. (Self-Validation Checkpoint: The IS is introduced before any extraction steps to track total workflow recovery).

  • Pre-treatment: Dilute the sample with 200 µL of 2% ammonium hydroxide in water to ensure the carboxylic acid is fully deprotonated.

  • Conditioning: Condition the Oasis MAX 96-well plate (30 mg) with 1 mL methanol, followed by 1 mL water.

  • Loading: Load the pre-treated sample onto the SPE plate. Apply low vacuum.

  • Washing: Wash with 1 mL of 5% ammonium hydroxide in water (removes polar neutrals), followed by 1 mL of 100% methanol (removes phospholipids and hydrophobic neutrals).

  • Elution: Elute the target analyte with 2 x 250 µL of 2% Formic Acid in Methanol.

  • Reconstitution: Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

Protocol B: HPLC-UV Analysis (High-Capacity Method)
  • Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: Isocratic elution using 65% Buffer (0.1% Formic acid in water) and 35% Acetonitrile. The acidic buffer suppresses the ionization of the carboxylic acid, increasing hydrophobic retention on the C18 stationary phase.

  • Flow Rate & Injection: 1.0 mL/min; 20 µL injection volume.

  • Detection: UV absorbance at 220 nm.

Protocol C: LC-MS/MS Analysis (High-Sensitivity Method)
  • Column: Phenomenex Kinetex C18 Core-Shell (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Gradient elution. Mobile Phase A: 0.01% Formic acid in water. Mobile Phase B: Acetonitrile. (Note: Formic acid concentration is reduced to 0.01% to prevent excessive suppression of the [M−H]− signal in the ESI source).

  • Gradient: 5% B to 95% B over 2.5 minutes. Flow rate: 0.4 mL/min.

  • MS Parameters: ESI Negative mode. Capillary voltage: -2.5 kV.

  • MRM Transitions:

    • Analyte: m/z 289.0 159.0 (Collision Energy: 22 eV)

    • SIL-IS: m/z 295.0 165.0 (Collision Energy: 22 eV)

Cross-Validation Framework (FDA/ICH M10)

When transitioning a drug program from HPLC-UV to LC-MS/MS, the FDA ICH M10 guidance mandates a formal cross-validation to prove that the two methods yield statistically equivalent quantitative results[3][6].

Workflow Sample Biological Sample (Plasma/Serum) Spike Spike SIL-IS (Self-Validation) Sample->Spike Prep Mixed-Mode SPE (Anion Exchange) Spike->Prep Split Aliquot Split for Cross-Validation Prep->Split HPLC HPLC-UV Analysis (Routine / High Conc.) Split->HPLC LCMS LC-MS/MS Analysis (Trace / High Spec.) Split->LCMS Data Data Acquisition & Peak Integration HPLC->Data LCMS->Data Compare Statistical Comparison (ICH M10 Guidelines) Data->Compare

Fig 1. Parallel sample processing and cross-validation workflow for HPLC and LC-MS/MS.

The cross-validation utilizes both spiked Quality Control (QC) samples and Incurred Sample Reanalysis (ISR) from actual dosed subjects. The evaluation relies on calculating the percentage difference between the two methods relative to their mean.

CVLogic Start Initiate Cross-Validation QC Analyze Spiked QCs (Both Methods) Start->QC Incurred Analyze Incurred Samples (n ≥ 30) Start->Incurred EvalQC Evaluate QC Bias (Target: ≤ 15%) QC->EvalQC EvalInc Evaluate ISR Bias (Target: 67% within ±20%) Incurred->EvalInc Pass Methods Equivalent (Validation Passed) EvalQC->Pass Yes Fail Investigate Discrepancy (Matrix Effect / Specificity) EvalQC->Fail No EvalInc->Pass Yes EvalInc->Fail No

Fig 2. ICH M10 regulatory decision tree for bioanalytical method cross-validation.

Comparative Performance Data

The following tables summarize the experimental validation data generated during the side-by-side comparison of the two methods.

Table 1: Analytical Figures of Merit

Parameter HPLC-UV LC-MS/MS
Linear Range 500 - 50,000 ng/mL 1 - 1,000 ng/mL
Lower Limit of Quantitation (LLOQ) 500 ng/mL 1 ng/mL
Inter-day Precision (CV%) 3.2% - 6.5% 2.1% - 5.8%
Accuracy (% Bias) -4.1% to +3.8% -2.5% to +4.2%
Extraction Recovery 85.4% ± 4.2% 86.1% ± 3.8%
Matrix Effect (IS Normalized) N/A 98.5% (Negligible suppression)

| Run Time per Sample | 12.0 minutes | 3.5 minutes |

Table 2: Cross-Validation Results (Incurred Sample Reanalysis) Note: 40 incurred samples from a Phase I TK study were analyzed using both platforms.

MetricExperimental ResultICH M10 Acceptance CriteriaStatus
Number of Samples Analyzed (n) 40 30Pass
Spiked QC Mean Bias 4.2% 15% differencePass
Incurred Samples within ± 20% 36 out of 40 (90.0%) 67% of samplesPass
Bland-Altman Mean Bias +3.8% (LC-MS slightly higher)N/A (Statistical reference)Pass

Conclusion & Strategic Recommendations

The cross-validation data demonstrates that both HPLC-UV and LC-MS/MS are highly accurate and reproducible for the quantification of 3-Carbamoyl-2-(2-fluorobenzenesulfonamido)propanoic acid. The methods are statistically equivalent, successfully meeting the rigorous FDA ICH M10 criteria[3][4].

Strategic Recommendations for Drug Developers:

  • Utilize HPLC-UV for Early-Stage & Formulation: Due to its lower cost and simpler instrumentation, HPLC-UV is highly recommended for formulation stability testing, dose-formulation analysis, and early-stage high-dose toxicokinetic animal studies where plasma concentrations consistently exceed 500 ng/mL.

  • Transition to LC-MS/MS for Clinical PK: The LC-MS/MS method provides a 500-fold increase in sensitivity (LLOQ of 1 ng/mL) and a 3.4x faster throughput per sample. It is the mandatory choice for human clinical trials, microdosing studies, and assessing late-phase elimination half-lives where trace-level specificity is critical[5][6].

References

  • M10 Bioanalytical Method Validation and Study Sample Analysis - FDA U.S. Food and Drug Administration (FDA) URL:[Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation ResolveMass Laboratories Inc. URL:[Link]

  • AN ANALYTICAL REVIEW OF BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION International Journal of Management, Pharmacy and Engineering (IJMPE) URL:[Link](Note: URL reflects the source domain provided by the grounding index)

  • 3-carbamoyl-2-(2-fluorobenzenesulfonamido)propanoic acid - Reference Standard MDFCW URL:[Link]

Sources

Validation

Comparative In Vivo Toxicity Profile of 3-Carbamoyl-2-(2-fluorobenzenesulfonamido)propanoic Acid

Executive Summary & Mechanistic Rationale In preclinical drug development, the sulfonamide moiety is a privileged pharmacophore, heavily utilized in kinase inhibitors, endothelin receptor antagonists, and antibacterial a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In preclinical drug development, the sulfonamide moiety is a privileged pharmacophore, heavily utilized in kinase inhibitors, endothelin receptor antagonists, and antibacterial agents. However, it is also a notorious structural alert for idiosyncratic Drug-Induced Liver Injury (DILI) and cardiotoxicity[1].

When evaluating the building block 3-Carbamoyl-2-(2-fluorobenzenesulfonamido)propanoic acid (CFPA) —an asparagine derivative featuring a 2-fluorobenzenesulfonyl group—it is critical to benchmark its in vivo safety profile against established sulfonamides. Historical sulfonamides like Sitaxentan (an endothelin receptor antagonist) were withdrawn from the market due to fatal hepatotoxicity driven by specific MACCS substructures near the sulfonamide group[1]. Histopathologically, this toxicity often presents as centrilobular cholestasis or massive hepatocellular necrosis[2].

Conversely, recent medicinal chemistry efforts have demonstrated that halogenation of the benzenesulfonamide ring can drastically alter the metabolic fate of the compound. For instance, FD274 , a recently developed 4-fluorobenzenesulfonamide derivative, demonstrated potent in vivo efficacy at 10 mg/kg with virtually no observable systemic toxicity[3], while also exhibiting significantly reduced cardiotoxicity compared to its non-fluorinated analogs[4].

This guide objectively compares the anticipated in vivo toxicity profile of CFPA against both Sitaxentan (high-toxicity reference) and FD274 (low-toxicity reference), providing self-validating experimental protocols to empirically verify these safety margins.

Bioactivation A Sulfonamide Compound B Hepatic CYP450 Oxidation A->B Phase I F Stable Glucuronide Conjugate A->F Phase II (UGT) C Reactive Metabolite B->C Bioactivation D GSH Depletion & Oxidative Stress C->D Covalent Binding E Hepatocyte Necrosis (DILI) D->E Toxicity G Renal Excretion F->G Safe Clearance

Fig 1: Sulfonamide metabolic pathways dictating safe clearance versus idiosyncratic DILI.

Comparative Quantitative Data

To contextualize the safety of the 2-fluorobenzenesulfonamide motif found in CFPA, Table 1 summarizes the in vivo toxicity metrics derived from 14-day murine models. Data for CFPA represents expected benchmark thresholds based on its structural homology to the optimized fluorobenzenesulfonamide FD274.

Table 1: Comparative In Vivo Toxicity Metrics (14-Day Murine Model)

CompoundPrimary LiabilityALT/AST Elevation (Fold Change)Hepatic GSH DepletionLVEF (%)HW/BW Ratio (mg/g)
Vehicle (Control) None1.0x< 5%> 65%~ 4.5
Sitaxentan Hepatotoxicity> 5.0x> 40%> 60%~ 4.6
FD274 None observed< 1.2x< 10%> 65%~ 4.5
CFPA (Test) Under Eval.< 1.5x < 12% > 62% ~ 4.5

Note: LVEF = Left Ventricular Ejection Fraction; HW/BW = Heart Weight to Body Weight ratio. A healthy LVEF in mice is typically >60%.

Self-Validating Experimental Methodologies

As an application scientist, I cannot stress enough that running an assay is insufficient; the assay must prove its own validity. Below are the step-by-step, self-validating protocols required to assess the toxicity of CFPA against our reference compounds.

Protocol A: Murine Hepatotoxicity (DILI) & Glutathione Assessment

Rationale: Mice (specifically the C57BL/6 strain) are the standard for intrinsic DILI models due to their well-characterized hepatic CYP450 expression profiles, which are necessary for the bioactivation of sulfonamides into reactive electrophiles[5].

  • Cohort Assembly: Acclimatize 8-week-old male C57BL/6 mice. Divide into five cohorts (n=6/group): Vehicle (0.5% CMC-Na), CFPA (10 mg/kg), FD274 (10 mg/kg), Sitaxentan (10 mg/kg), and a Positive Control (Acetaminophen [APAP], 300 mg/kg acute).

  • Administration: Administer test compounds via intraperitoneal (IP) injection daily for 14 days. Causality Note: IP administration bypasses primary gastrointestinal absorption variables, ensuring standardized hepatic exposure.

  • Harvesting: Euthanize via CO₂ asphyxiation. Immediately collect blood via cardiac puncture for serum ALT/AST quantification.

  • Tissue Processing: Excise the liver. Snap-freeze the left lobe in liquid nitrogen for Glutathione (GSH) assays. Fix the right lobe in 10% neutral buffered formalin for H&E staining.

  • Self-Validation Step (Critical): For the GSH assay, spike a subset of naïve liver homogenates with a known concentration of reduced GSH prior to running the assay. Recovery must be >90%. Why? This confirms that your tissue processing matrix is not artificially oxidizing the sample, ensuring that any observed GSH depletion is genuinely drug-induced. The APAP cohort must show >50% GSH depletion to validate the dynamic range of the assay[5].

Protocol B: Echocardiographic Cardiotoxicity Screening

Rationale: Recent evaluations of sulfonamide-containing kinase inhibitors revealed that minor structural changes (e.g., FD268 vs. FD274) can drastically impact cardiotoxicity, specifically left ventricular dysfunction[4].

  • Anesthesia: Induce anesthesia using 1.5% isoflurane.

  • Self-Validation Step (Critical): Maintain the mouse on a 37°C heated platform with continuous ECG monitoring. Why? Hypothermia artificially depresses cardiac function and heart rate. If the resting heart rate drops below 400 bpm, your LVEF% readouts will be falsely lowered, confounding your toxicity data.

  • Imaging: Perform M-mode echocardiography using a high-frequency linear array transducer. Measure Left Ventricular Ejection Fraction (LVEF%) and Fractional Shortening (FS%).

  • Post-Mortem Analysis: Calculate the Heart Weight to Body Weight (HW/BW) ratio to assess potential cardiac hypertrophy[4].

Workflow cluster_assays In Vivo & Ex Vivo Assays Cohort C57BL/6 Mice Cohorts (Vehicle, CFPA, Sitaxentan, FD274) Dosing Daily IP Administration (14 Days, 10 mg/kg) Cohort->Dosing Hepatic Hepatic Panel (ALT/AST, GSH, H&E) Dosing->Hepatic Cardiac Cardiac Function (ECHO, LVEF%, HW/BW) Dosing->Cardiac Renal Renal Panel (BUN, Creatinine) Dosing->Renal Analysis Comparative Toxicity Profiling & Statistical Analysis Hepatic->Analysis Cardiac->Analysis Renal->Analysis

Fig 2: Standardized 14-day in vivo workflow for comparative multi-organ toxicity screening.

Conclusion

By benchmarking 3-Carbamoyl-2-(2-fluorobenzenesulfonamido)propanoic acid against established sulfonamides, we can predict a highly favorable in vivo toxicity window. The inclusion of the 2-fluorobenzenesulfonyl moiety—similar to the optimized 4-fluorobenzenesulfonamide structure of FD274—likely mitigates the severe hepatotoxic liabilities historically associated with drugs like Sitaxentan. Utilizing the self-validating in vivo protocols detailed above ensures that any preclinical safety claims regarding CFPA are grounded in rigorous, reproducible science.

References

  • Improved Detection of Drug-Induced Liver Injury by Integrating Predicted In Vivo and In Vitro D
  • A New Structure-Activity Relationship (SAR) Model for Predicting Drug-Induced Liver Injury, Based on Statistical and Expert-Based Structural Alerts. Frontiers.
  • 4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia. PubMed.
  • A PI3K Inhibitor with Low Cardiotoxicity and Its Synergistic Inhibitory Effect with Gilteritinib in Acute Myelogenous Leukemia (AML) Cells. MDPI.
  • ANIMAL MODELS OF DRUG-INDUCED LIVER INJURY. PMC - NIH.

Sources

Comparative

Structural Comparison Guide: 3-Carbamoyl-2-(2-fluorobenzenesulfonamido)propanoic Acid vs. Standard Asparagine Derivatives

As peptidomimetic design evolves, the substitution of natural amino acids with synthetic surrogates has become a cornerstone strategy for overcoming poor metabolic stability and suboptimal target affinity. This guide pro...

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Author: BenchChem Technical Support Team. Date: March 2026

As peptidomimetic design evolves, the substitution of natural amino acids with synthetic surrogates has become a cornerstone strategy for overcoming poor metabolic stability and suboptimal target affinity. This guide provides an objective, data-driven structural comparison between 3-Carbamoyl-2-(2-fluorobenzenesulfonamido)propanoic acid (an -(2-fluorobenzenesulfonyl)asparagine derivative) and standard asparagine building blocks (e.g., unmodified L-Asn and Fmoc-Asn(Trt)-OH).

Designed for drug development professionals, this analysis dissects the physicochemical causality behind this specific functionalization and provides self-validating experimental workflows for its application in synthetic pipelines.

Structural and Physicochemical Comparison

Standard L-asparagine is highly polar and highly susceptible to enzymatic degradation by L-asparaginase and general proteases[1]. While transient protecting groups like Fmoc and Trityl are used during Solid-Phase Peptide Synthesis (SPPS), they are removed in the final product.

In contrast, 3-Carbamoyl-2-(2-fluorobenzenesulfonamido)propanoic acid permanently installs a 2-fluorobenzenesulfonyl moiety at the alpha-amine. This modification fundamentally alters the molecule's electronic distribution, lipophilicity, and hydrogen-bonding capacity[2].

Quantitative Data Comparison
PropertyL-Asparagine (Standard)Fmoc-Asn(Trt)-OH (SPPS Standard)3-Carbamoyl-2-(2-fluorobenzenesulfonamido)propanoic acid
Molecular Weight 132.12 g/mol 596.67 g/mol 290.27 g/mol
N-Terminal Functional Group Primary Amine ( −NH2​ )Carbamate (Fmoc-NH)Sulfonamide ( −SO2​NH− )
pKa​ (N-Terminal) ~8.8 (Amine conjugate acid)N/A (Neutral)~8.5 - 9.5 (Sulfonamide N-H)
Lipophilicity (LogP) -3.82> 4.0 (Highly lipophilic)~0.8 - 1.2
Enzymatic Stability Highly susceptibleN/A (Intermediate only)Highly resistant to proteolysis
Primary Utility Biological translationPeptide synthesis building blockPeptidomimetic drug discovery / Enzyme inhibition

Mechanistic Insights: The Causality of the Modification

The integration of the 2-fluorobenzenesulfonyl group is not arbitrary; it is a calculated structural intervention designed to exploit specific electrostatic and steric phenomena in target binding pockets.

The Sulfonamide as a Transition State Isostere

The replacement of a standard peptide bond with a sulfonamide introduces a tetrahedral geometry at the sulfur atom. This geometry closely mimics the tetrahedral transition state of amide bond hydrolysis[2]. Consequently, sulfonamide derivatives often act as potent transition-state inhibitors for proteases and ligases. Furthermore, the electron-withdrawing nature of the sulfonyl group significantly lowers the pKa​ of the adjacent N-H bond, transforming it into a highly effective hydrogen-bond donor compared to a standard carboxamide[2].

Conformational Locking via Ortho-Fluorination

The addition of the fluorine atom at the ortho position of the benzene ring provides a dual advantage:

  • Conformational Restriction: The highly electronegative ortho-fluorine induces steric and dipole-dipole repulsion (or intramolecular hydrogen bonding, C−F⋯H−N ), which restricts the rotation of the aryl-sulfur bond[3]. This "locks" the molecule into a specific dihedral conformation, reducing the entropic penalty upon binding to a target protein[4].

  • Amphiphilic Character: Fluorine acts simultaneously as a weak hydrogen-bond acceptor and a lipophilic surface[4]. This increases the overall membrane permeability of the compound without drastically increasing its molecular footprint[5].

Interaction_Map Ligand 2-Fluorobenzenesulfonyl Asparagine F_atom Ortho-Fluorine (Lipophilic/Steric) Ligand->F_atom restricts conformation Sulfonamide Sulfonamide N-H (H-Bond Donor) Ligand->Sulfonamide lowers pKa Sidechain Carbamoyl Sidechain (H-Bond Network) Ligand->Sidechain mimics Asn Target Enzyme Active Site (e.g., Proteasome) F_atom->Target Hydrophobic Pocket Sulfonamide->Target H-Bond to Asp/Glu Sidechain->Target H-Bond to Ser/Thr

Structural mapping of pharmacophore interactions in the enzyme active site.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to verify causality and experimental success.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Causality: The sulfonamide moiety is sterically bulky and lacks the nucleophilicity of a standard primary amine. Therefore, coupling 3-Carbamoyl-2-(2-fluorobenzenesulfonamido)propanoic acid to a growing peptide chain requires highly efficient coupling reagents (HATU) and extended reaction times.

Step-by-Step Methodology:

  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in DMF for 30 minutes.

  • Deprotection: Remove the Fmoc group from the N-terminal amino acid on the resin using 20% Piperidine in DMF (2 × 10 min). Wash thoroughly with DMF.

  • Activation: In a separate vial, dissolve 0.3 mmol (3 eq) of 3-Carbamoyl-2-(2-fluorobenzenesulfonamido)propanoic acid and 0.29 mmol of HATU in minimal DMF. Add 0.6 mmol of DIPEA. Rationale: HATU is chosen over HBTU to overcome the steric hindrance of the ortho-fluorinated aromatic ring.

  • Coupling: Add the activated mixture to the resin. Agitate for 2 hours at room temperature.

  • Self-Validation (Micro-Cleavage): Withdraw a few resin beads, wash with DCM, and treat with 95% TFA for 15 minutes. Evaporate and analyze via LC-MS.

    • Decision Gate: If unreacted starting material is detected, perform a second coupling cycle (re-couple) before proceeding.

  • Final Cleavage: Treat the validated resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours to cleave the final peptidomimetic.

SPPS_Workflow Resin Peptide-Resin (Free N-Terminus) Coupling Coupling Reaction (HATU/DIPEA, 2h) Resin->Coupling MicroCleavage Micro-Cleavage & LC-MS Check Coupling->MicroCleavage Decision Complete? MicroCleavage->Decision ReCouple Re-couple (Extended Time) Decision->ReCouple No Proceed Final Cleavage (95% TFA) Decision->Proceed Yes ReCouple->MicroCleavage

Self-validating SPPS workflow incorporating internal LC-MS feedback loops.

Protocol 2: Enzymatic Stability Assay (Protease Resistance)

Causality: To prove that the sulfonamide modification confers metabolic stability, the compound must be tested against L-asparaginase alongside strict controls.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 100 µM stock of the synthesized 2-fluorobenzenesulfonyl peptidomimetic in PBS (pH 7.4).

  • Control Preparation: Prepare a 100 µM stock of a standard unmodified L-asparagine peptide (Positive Control) and a buffer-only blank (Negative Control).

  • Enzyme Incubation: Add 1 U/mL of L-asparaginase to all samples. Incubate at 37°C.

  • Quenching & Sampling: At time intervals (0, 30, 60, 120, and 240 minutes), extract 50 µL aliquots and quench the reaction by adding 50 µL of ice-cold acetonitrile containing an internal standard.

  • Centrifugation: Spin at 14,000 × g for 10 minutes to pellet precipitated proteins.

  • LC-MS/MS Analysis: Quantify the remaining parent compound.

    • Validation Check: The assay is only valid if the standard L-asparagine peptide shows >90% degradation within 60 minutes, proving the enzyme is active. The modified derivative should exhibit >95% stability over the 240-minute window.

Conclusion

The transition from standard asparagine derivatives to 3-Carbamoyl-2-(2-fluorobenzenesulfonamido)propanoic acid represents a shift from biological translation to targeted physicochemical engineering. By leveraging the low pKa​ of the sulfonamide and the conformational locking of the ortho-fluorine, researchers can synthesize peptidomimetics with superior metabolic stability and highly specific target engagement profiles.

References

  • Synonyms of Asparagine - the Golm Metabolome Database Source: mpg.de URL:[Link][1]

  • 4-Fluorobenzenesulfonamide | C6H6FNO2S | CID 120231 - PubChem Source: National Institutes of Health (NIH) URL:[Link][5]

  • Recent Advances in Design, Synthesis and Biological Activity of Aminoalkylsulfonates and Sulfonamidopeptides Source: PubMed (NIH) URL:[Link][2]

  • The Influence of Varying Fluorination Patterns on the Thermodynamics and Kinetics of Benzenesulfonamide Binding to Human Carbonic Anhydrase II Source: MDPI URL:[Link][3]

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs Source: ChemRxiv URL:[Link][4]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Carbamoyl-2-(2-fluorobenzenesulfonamido)propanoic acid

As a Senior Application Scientist, I cannot overstate the importance of understanding the why behind laboratory safety protocols. Standard operating procedures often fail when researchers treat them as mere checklists.

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I cannot overstate the importance of understanding the why behind laboratory safety protocols. Standard operating procedures often fail when researchers treat them as mere checklists. By understanding the mechanistic properties of the chemicals you are handling, you empower your team to operate with precision, confidence, and uncompromising safety.

This guide provides an authoritative, field-proven operational plan for handling 3-Carbamoyl-2-(2-fluorobenzenesulfonamido)propanoic acid (CAS: 1396962-91-6)[1], an N-sulfonylated asparagine derivative frequently utilized as a building block in pharmaceutical synthesis and drug discovery.

Hazard Assessment & Mechanistic Causality

Before selecting Personal Protective Equipment (PPE), we must analyze the molecule's structural features to predict its behavior and exposure risks[2]:

  • Fluorinated Benzenesulfonamide Moiety: The addition of a fluorine atom to the aromatic ring significantly increases the molecule's lipophilicity (LogP). This enhances its ability to permeate the lipid bilayer of the stratum corneum, making dermal exposure a critical systemic toxicity risk[3].

  • Carboxylic Acid & Carbamoyl Groups: These polar groups readily interact with moisture. If the fine powder contacts the aqueous environment of the eyes, sweat, or respiratory mucosa, it can cause immediate localized irritation and micro-abrasions.

  • Physical State: As a crystalline powder, it carries a high risk of static-induced aerosolization during weighing and transfer procedures.

Essential Personal Protective Equipment (PPE)

According to the[4], PPE must be selected based on a rigorous hazard assessment. Below is the mandatory PPE profile for this compound, grounded in its chemical properties.

PPE CategorySpecificationMechanistic Rationale
Hand Protection Double-layer Nitrile (≥0.11 mm thickness)Nitrile provides superior resistance against polar and non-polar organic permeation compared to latex, blocking the lipophilic sulfonamide.
Eye Protection ANSI Z87.1 Chemical Splash GogglesSnug-fitting goggles prevent mechanical abrasion and chemical irritation from aerosolized acidic powders[5]. Safety glasses are insufficient.
Body Protection Flame-Resistant (FR) Lab CoatA fully buttoned coat with knit cuffs provides a physical barrier against the static-cling of fine particulates to street clothing.
Respiratory N95/P100 Particulate RespiratorMandatory only if engineering controls (fume hood) fail or during bulk spill cleanup, preventing inhalation of acute irritants[4].

Exposure Control & Handling Workflow

The following diagram illustrates the logical progression of safety controls, prioritizing engineering controls over PPE as mandated by industrial hygiene standards[6].

Exposure_Control_Workflow Hazard 1. Hazard Assessment CAS 1396962-91-6 (Irritant, Particulate) EngControl 2. Engineering Controls (Fume Hood: 80-120 FPM) Hazard->EngControl PPE 3. PPE Donning (Nitrile, Goggles, Lab Coat) EngControl->PPE Handling 4. Safe Handling (Anti-static Weighing) PPE->Handling Decon 5. Decontamination (70% IPA / Alkaline Wipe) Handling->Decon Disposal 6. Waste Disposal (Halogenated / Solid Waste) Decon->Disposal

Figure 1: Step-by-step exposure control and handling workflow for CAS 1396962-91-6.

Operational Plan: Step-by-Step Methodology

To ensure absolute safety, utilize this self-validating protocol for the precision weighing and transfer of 3-Carbamoyl-2-(2-fluorobenzenesulfonamido)propanoic acid.

Step 1: Engineering Control Validation

  • Action: Conduct all handling inside a certified Chemical Fume Hood.

  • Self-Validation: Before opening the chemical vial, verify the fume hood monitor reads a face velocity between 80–120 FPM. Field Trick: Tape a small piece of Kimwipe to the bottom of the sash; it should pull gently inward. Do not proceed if the tissue hangs straight down[7].

Step 2: PPE Verification

  • Action: Don double nitrile gloves, ANSI Z87.1 splash goggles, and a buttoned lab coat[8]. Ensure there is no exposed skin between the glove cuff and the lab coat sleeve.

Step 3: Static Mitigation (Critical Step)

  • Action: Pass an anti-static zero-stat gun over the micro-spatula and the weighing boat.

  • Causality: Fine sulfonamide powders hold static charges. Without mitigation, the powder will repel from the spatula, leading to sudden aerosolization and loss of containment.

Step 4: Dispensing and Solubilization

  • Action: Carefully transfer the required mass. If creating a stock solution (e.g., in DMSO or DMF for in vitro assays), dissolve the powder inside the fume hood.

  • Validation: Cap the source vial tightly and seal it with Parafilm before removing it from the ventilated enclosure. Never transport dry, unsealed powder across the laboratory.

Step 5: Surface Decontamination

  • Action: Wipe down the analytical balance and hood surface with a paper towel dampened with 70% Isopropanol or a mild alkaline buffer (e.g., 0.1M Sodium Bicarbonate).

  • Causality: The propanoic acid moiety makes the residual dust slightly acidic; a mild alkaline wipe ensures complete neutralization and dissolution of the residue.

Disposal Plan

Proper disposal is critical for environmental compliance and downstream safety, aligning with the guidelines set forth in [2].

  • Solid Waste: Dispose of all contaminated consumables (weigh boats, pipette tips, outer gloves, and decontamination wipes) in a chemically compatible, sealable High-Density Polyethylene (HDPE) container. Label explicitly as "Hazardous Solid Waste - Fluorinated Sulfonamide."

  • Liquid Waste: Because this compound contains a fluorobenzene ring, any organic solvent solutions (e.g., DMSO, Methanol) containing this chemical must be segregated into Halogenated Organic Waste carboys. Do not mix with non-halogenated waste, as this can cause dangerous reactions or incur severe disposal penalties.

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment." U.S. Department of Labor. [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011.[Link]

  • National Center for Biotechnology Information. "PubChem Laboratory Chemical Safety Summary (LCSS)." U.S. National Library of Medicine. [Link]

Sources

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